molecular formula C20H20O6 B1630910 Isosalicifolin

Isosalicifolin

Cat. No.: B1630910
M. Wt: 356.4 g/mol
InChI Key: RJVKWKAOIHNOQD-GFKDLEGOSA-N
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Description

Isosalicifolin is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3E,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,8-10,14,21-22H,7,11H2,1-2H3/b15-8+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVKWKAOIHNOQD-GFKDLEGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2=CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]\2COC(=O)/C2=C/C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isosalicifolin: A Technical Overview of its Chemical Properties and Biological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isosalicifolin, a lignan compound with the molecular formula C20H20O6, has been isolated from plant species of the Bupleurum genus, notably Bupleurum candollei. While comprehensive data on this specific phytochemical remains somewhat elusive in publicly accessible databases, this technical guide synthesizes the available information regarding its chemical properties and explores the broader context of related compounds from Bupleurum species to infer potential characteristics and areas for future investigation.

Chemical and Physical Properties

Detailed experimental data for this compound, such as its melting point, boiling point, and pKa values, are not extensively reported in the current literature. However, based on its classification as a lignan and information from suppliers, a qualitative understanding of its properties can be established.

PropertyValue/Description
Molecular Formula C20H20O6
Molecular Weight 356.37 g/mol
Physical State Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.
Stability Can be stored for up to 24 months at 2-8°C. For solutions in DMSO, storage in aliquots at -20°C for up to two weeks is recommended.[1]

Experimental Protocols

General Isolation of Lignans from Bupleurum Species

The isolation of lignans from plant material typically involves solvent extraction and chromatographic separation. A general workflow is outlined below.

G plant_material Dried and powdered Bupleurum candollei roots extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Fractionation crude_extract->fractionation fractions Fractions of varying polarity (e.g., n-hexane, ethyl acetate) fractionation->fractions chromatography Column Chromatography (Silica gel or Sephadex LH-20) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc This compound Pure this compound prep_hplc->this compound

Figure 1: General workflow for the isolation of lignans from plant material.
High-Performance Liquid Chromatography (HPLC) Analysis of Lignans

Reverse-phase HPLC is a common technique for the analytical separation and quantification of lignans.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]

  • Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (often with a modifier like 0.1% formic acid) and an organic phase (such as acetonitrile or methanol).[2]

  • Detection: UV detection, often with a Diode Array Detector (DAD) to obtain UV spectra, or Mass Spectrometry (MS) for more sensitive and specific detection.[3]

  • Flow Rate: Typically around 1 mL/min.

  • Injection Volume: 5-20 µL.

Spectroscopic Analysis

Structure elucidation of isolated compounds like this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Biological Activity and Signaling Pathways

Direct evidence of the biological activity and the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, studies on other lignans isolated from various Bupleurum species have revealed a range of pharmacological effects, suggesting potential areas of investigation for this compound. Lignans from Bupleurum have been reported to possess:

  • Antioxidant Activity: Several lignans from Bupleurum marginatum and Bupleurum chinense have demonstrated radical scavenging capabilities.[4][5][6][7]

  • Cytotoxic Activity: Certain lignans from Bupleurum chinense have shown cytotoxic effects against various cancer cell lines.[5][6]

  • Anti-inflammatory Activity: Lignans are among the bioactive compounds in Bupleurum species that are suggested to contribute to their traditional use in treating inflammatory conditions.[3][8]

  • Antiviral Activity: Lignans, as a class of compounds, have been investigated for their antiviral properties against a range of viruses.

Given the anti-inflammatory potential of related compounds, it is plausible that this compound could interact with key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are common targets for natural anti-inflammatory compounds. However, experimental validation is required to confirm any such activity for this compound.

G cluster_potential_activity Potential Biological Activities of this compound (Hypothesized) cluster_potential_pathways Potential Signaling Pathway Interactions (Hypothesized) This compound This compound antioxidant Antioxidant This compound->antioxidant Based on related Bupleurum lignans anti_inflammatory Anti-inflammatory This compound->anti_inflammatory Based on related Bupleurum lignans cytotoxic Cytotoxic This compound->cytotoxic Based on related Bupleurum lignans antiviral Antiviral This compound->antiviral Based on general lignan activity anti_inflammatory_2 Anti-inflammatory Effects nfkb NF-κB Pathway anti_inflammatory_2->nfkb Modulation of mapk MAPK Pathway anti_inflammatory_2->mapk Modulation of

Figure 2: Hypothesized biological activities and potential signaling pathway interactions of this compound based on related compounds.

Conclusion and Future Directions

This compound remains a relatively understudied natural product. While its basic chemical identity is known, a significant gap exists in the literature regarding its detailed physicochemical properties, specific and validated experimental protocols, and, most importantly, its biological activities and mechanisms of action. Future research should focus on the complete characterization of this compound, including the determination of its melting point, pKa, and quantitative solubility. Furthermore, comprehensive screening for its biological activities, particularly its potential anti-inflammatory, antioxidant, cytotoxic, and antiviral effects, is warranted. Elucidating its interactions with key cellular signaling pathways will be crucial in understanding its therapeutic potential and paving the way for its development as a pharmacological agent.

References

Isosalicifolin CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalicifolin, a lignan compound, has garnered interest within the scientific community. This document provides a comprehensive technical overview of this compound, consolidating its chemical properties, and outlining its relevance for research and drug development.

Chemical and Physical Properties

This compound is a naturally occurring lignan. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 156974-99-1ChemFaces
Molecular Formula C₂₀H₂₀O₆ChemFaces
Molecular Weight 356.4 g/mol ChemFaces
Type of Compound LignansChemFaces
Physical Description PowderChemFaces
Source The herbs of Bupleurum candolleiChemFaces
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.ChemFaces

Molecular Structure

The precise two-dimensional structure of this compound is crucial for understanding its chemical reactivity and biological interactions.

Caption: 2D Molecular Structure of this compound.

Potential Signaling Pathways and Biological Activity

While direct studies on the specific signaling pathways modulated by this compound are limited, the broader class of lignans, to which it belongs, is known to influence several key cellular signaling cascades. Lignans have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

A significant pathway implicated in the action of many natural anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The inhibition of the NF-κB pathway is a key mechanism for controlling inflammation.

Below is a generalized representation of the NF-κB signaling pathway, which is a potential target for this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Ligand Binding IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkB IκB IKK_complex->IkB 3. Phosphorylation NFkB NF-κB IkB->NFkB IkB_P p-IκB IkB->IkB_P NFkB_n NF-κB NFkB->NFkB_n 5. Nuclear Translocation Proteasome Proteasome IkB_P->Proteasome 4. Ubiquitination & Degradation DNA DNA NFkB_n->DNA 6. DNA Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression 7. Transcription

Spectroscopic Profile of Isosalicifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Isosalicifolin, a lignan isolated from Bupleurum candollei. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in research and drug development. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 156974-99-1

  • Molecular Formula: C₂₀H₂₀O₆

  • Molecular Weight: 356.4 g/mol

  • Type of Compound: Lignan

  • Source: The herbs of Bupleurum candollei[1]

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of this compound

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound

Atom No.Chemical Shift (δ, ppm)
Data not available in search results

Note: Specific ¹H and ¹³C NMR data for this compound were not explicitly found in the provided search results. The data is typically acquired in deuterated solvents such as CDCl₃ or DMSO-d₆.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and aiding in structural determination.

Table 3: Mass Spectrometry Data of this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)
ESIData not available in search resultsData not available in search resultsData not available in search results

Note: Specific mass spectrometry data for this compound, including the parent ion and fragmentation pattern, were not available in the search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data of this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Data not available in search results
C-H (aromatic)Data not available in search results
C=C (aromatic)Data not available in search results
C-O (ether/ester)Data not available in search results
C=O (carbonyl)Data not available in search results

Note: Specific IR absorption bands for this compound were not found in the search results.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

Mass spectra are commonly acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the instrument. Data can be collected in both positive and negative ion modes.

Infrared (IR) Spectroscopy

IR spectra are often obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed using an attenuated total reflectance (ATR) accessory.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (Bupleurum candollei) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Pure_Compound->NMR MS Mass Spectrometry (ESI-MS) Pure_Compound->MS IR IR Spectroscopy (FTIR) Pure_Compound->IR Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination of this compound Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

This guide serves as a foundational resource for researchers working with this compound. While specific, experimentally determined spectroscopic data was not available in the initial search, the provided framework and general protocols will aid in the acquisition and interpretation of this crucial information.

References

Unveiling the Bioactive Potential of Isosalicifolin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isosalicifolin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its cytotoxic and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds. It is important to note that the publicly available research on a compound explicitly named "this compound" is limited and can be ambiguous. The majority of the detailed experimental data available is for a closely related and potentially synonymous compound, Isolaxifolin, derived from Apigenin. This guide will primarily focus on the data attributed to Isolaxifolin as a proxy for this compound, with the acknowledgment of this potential ambiguity in nomenclature.

Cytotoxic Activity

This compound (reported as Isolaxifolin) has demonstrated selective cytotoxicity against various cancer cell lines, while exhibiting minimal toxic effects on normal cells. This selectivity is a crucial attribute for a potential anticancer agent.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines and a normal human liver cell line are summarized in Table 1. These values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Cell LineCell TypeIC50 (µM)[1]
MDA-MB-231Human Breast Adenocarcinoma17.3 ± 1.2
HeLaHuman Cervical Cancer25.6 ± 1.8
A549Human Lung Carcinoma32.4 ± 2.5
HepG2Human Liver Carcinoma41.2 ± 3.1
L02Normal Human Liver> 100

Table 1: Cytotoxicity (IC50) of this compound against various human cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the methodology used to determine the cytotoxic effects of this compound.

Workflow for MTT Cytotoxicity Assay

MTT_Assay cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

  • Cell Culture: Human cancer cell lines (MDA-MB-231, HeLa, A549, HepG2) and the normal human liver cell line (L02) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Anti-inflammatory Activity

This compound has been investigated for its potential to modulate inflammatory responses. Studies have focused on its effects on lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for studying inflammation.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 murine macrophage cells. The results are summarized in Table 2.

Inflammatory MediatorThis compound Concentration (µM)Inhibition (%)[1]
Nitric Oxide (NO)1015.2 ± 2.1
2018.5 ± 2.8
4022.1 ± 3.5
Tumor Necrosis Factor-alpha (TNF-α)1012.8 ± 1.9
2016.3 ± 2.4
4020.5 ± 3.1
Interleukin-6 (IL-6)1010.5 ± 1.5
2014.1 ± 2.2
4018.9 ± 2.7

Table 2: Inhibition of inflammatory mediators by this compound in LPS-stimulated RAW 264.7 cells.

Experimental Protocol: Measurement of Inflammatory Mediators

The following protocols describe the methods used to quantify the production of nitric oxide, TNF-α, and IL-6.

Workflow for Measuring Inflammatory Mediators

Inflammatory_Mediators_Assay cluster_setup Cell Culture and Stimulation cluster_assays Assays start Seed RAW 264.7 cells incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with this compound incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate for 24h stimulation->incubation2 collect_supernatant Collect cell culture supernatant incubation2->collect_supernatant griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa_tnf ELISA for TNF-α collect_supernatant->elisa_tnf elisa_il6 ELISA for IL-6 collect_supernatant->elisa_il6

Caption: Workflow for the measurement of inflammatory mediators from LPS-stimulated macrophages.

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 24-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • After a short incubation period, the absorbance at 540 nm is measured.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

  • TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay):

    • The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits.

    • The assay is performed according to the manufacturer's instructions, which typically involves the binding of the cytokine to a specific antibody-coated plate, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.

Potential Signaling Pathways

While direct and extensive studies on the signaling pathways modulated by this compound are not yet available, the observed biological activities suggest potential interactions with key cellular signaling cascades involved in cell survival and inflammation. Based on the activities of structurally related flavonoids, the following pathways are hypothesized to be relevant.

Apoptosis Pathway in Cancer Cells

The selective cytotoxicity of this compound against cancer cells suggests the induction of apoptosis (programmed cell death). Flavonoids are known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Hypothesized Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Bax Bax activation This compound->Bax Bcl2 Bcl-2 inhibition This compound->Bcl2 Death_Receptor Death Receptor This compound->Death_Receptor Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 FADD FADD Death_Receptor->FADD Caspase8 Caspase-8 activation FADD->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathways induced by this compound in cancer cells.

Anti-inflammatory Signaling Pathways

The inhibition of inflammatory mediators by this compound in LPS-stimulated macrophages points towards the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. LPS, through its receptor Toll-like receptor 4 (TLR4), activates these pathways, leading to the transcription of pro-inflammatory genes.

Hypothesized Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound MAPK MAPK (p38, ERK, JNK) This compound->MAPK This compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) AP1->Proinflammatory_Genes IkB IκB IKK->IkB P NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation NFkB_IkB NF-κB/IκB complex NFkB_IkB->NFkB IκB degradation NFkB_nucleus->Proinflammatory_Genes

Caption: Hypothesized inhibition of NF-κB and MAPK signaling pathways by this compound.

Conclusion and Future Directions

The available data, primarily from studies on Isolaxifolin, suggest that this compound is a promising bioactive compound with selective cytotoxic effects against cancer cells and notable anti-inflammatory properties. The provided quantitative data and experimental protocols serve as a foundation for further research in this area.

Future investigations should focus on:

  • Unambiguous Chemical Identification: Clearly establishing the chemical structure of "this compound" and its relationship to "Isolaxifolin" is paramount.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its mode of action.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

This technical guide provides a snapshot of the current knowledge on the biological activities of this compound. It is anticipated that continued research will further unravel the therapeutic potential of this intriguing natural product.

References

Isosalicifolin: A Technical Review of Its Presumed Aglycone, Isoliquiritigenin, and the Potential Impact of Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed literature and historical data specifically for "Isosalicifolin" are scarce. The available information strongly suggests that this compound is a glycoside derivative of the well-researched chalcone, Isoliquiritigenin (ISL). Therefore, this technical guide will focus on the comprehensive data available for Isoliquiritigenin, with a discussion on the potential modulatory effects of glycosylation. This approach provides a robust framework for understanding the likely biological activities and mechanisms of this compound, which is critical for researchers, scientists, and drug development professionals.

Introduction to Isoliquiritigenin (ISL)

Isoliquiritigenin (2',4',4-trihydroxychalcone) is a prominent chalcone found in various botanicals, most notably in the roots of licorice (Glycyrrhiza species)[1][2][3]. It is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[2][4]. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways involved in the pathogenesis of various diseases[4][5][6].

Physicochemical Properties of Isoliquiritigenin

PropertyValueReference
Molecular FormulaC15H12O4[1]
Molecular Weight256.25 g/mol [1]
AppearanceYellow crystalline powder[2]
SolubilitySoluble in methanol, ethanol, DMSO; poorly soluble in water[7]

The Role of Glycosylation: From Isoliquiritigenin to this compound

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. While the precise structure of this compound remains to be definitively elucidated in widely available literature, it is presumed to be a glycoside of ISL. Glycosylation can:

  • Increase aqueous solubility and bioavailability: This is a crucial factor for in vivo applications[8].

  • Modulate biological activity: The sugar moiety can influence the binding of the compound to its target proteins, sometimes enhancing and other times diminishing its effect compared to the aglycone[9][10].

  • Influence metabolic stability: Glycosylation can protect the aglycone from rapid metabolism, prolonging its circulation time[3].

Quantitative Data on the Biological Activity of Isoliquiritigenin

The following tables summarize key quantitative data for the biological activities of Isoliquiritigenin across various studies.

Anticancer Activity: IC50 Values
Cell LineCancer TypeIC50 (µM)Reference
A549Lung CancerNot specified, but significant inhibition of proliferation[11]
MDA-MB-468 (48h)Triple-Negative Breast Cancer29.80[12]
BT-549 (48h)Triple-Negative Breast Cancer22.75[12]
HelaCervical Cancer126.5[13]
HASMCsHuman Aortic Smooth Muscle Cells18.47[14]
MDA-MB-231 (48h)Triple-Negative Breast Cancer~35[15]
Anti-inflammatory Activity
AssayModelEffectConcentrationReference
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesDose-dependent inhibitionNot specified[16]
NF-κB Nuclear TranslocationLPS-stimulated RAW 264.7 macrophagesBlockedNot specified[16]

Experimental Protocols for Key Experiments with Isoliquiritigenin

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of Isoliquiritigenin on cancer cells.

Methodology:

  • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density of approximately 3,000 cells per well.

  • After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of Isoliquiritigenin (e.g., 0, 10, 25, 50 µM) for different time points (e.g., 24, 48, 72 hours).

  • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours at 37°C.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.[17]

Western Blot Analysis for Protein Expression

Objective: To investigate the effect of Isoliquiritigenin on the expression levels of key signaling proteins.

Methodology:

  • Cells are treated with Isoliquiritigenin at desired concentrations and time points.

  • Total protein is extracted from the cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies against the target proteins (e.g., p-AKT, total AKT, Cyclin D1, GAPDH) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Isoliquiritigenin on cell cycle distribution.

Methodology:

  • Cells are treated with Isoliquiritigenin for a specified duration.

  • The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined.[15]

Signaling Pathways Modulated by Isoliquiritigenin

Isoliquiritigenin exerts its diverse biological effects by targeting multiple key signaling pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. Isoliquiritigenin has been shown to inhibit this pathway in various cancer cells, leading to decreased cell proliferation and induction of apoptosis.[11][18]

PI3K_AKT_mTOR_Pathway ISL Isoliquiritigenin PI3K PI3K ISL->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/AKT/mTOR pathway by Isoliquiritigenin.
NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. Isoliquiritigenin can suppress the activation of NF-κB, leading to a reduction in the production of pro-inflammatory mediators.[4][16]

NFkB_Signaling_Pathway ISL Isoliquiritigenin IKK IKK ISL->IKK IkB IκBα IKK->IkB | (degradation) NFkB NF-κB IkB->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Suppression of the NF-κB signaling pathway by Isoliquiritigenin.
Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response. Isoliquiritigenin can activate Nrf2, leading to the expression of antioxidant enzymes and protection against oxidative stress.[5]

Nrf2_Signaling_Pathway ISL Isoliquiritigenin Keap1 Keap1 ISL->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes

Activation of the Nrf2 antioxidant pathway by Isoliquiritigenin.

Conclusion and Future Directions

Isoliquiritigenin is a highly promising natural compound with a well-documented portfolio of biological activities, underpinned by its modulation of key cellular signaling pathways. While direct research on this compound is currently limited, the extensive data on its presumed aglycone, ISL, provides a strong foundation for inferring its potential therapeutic utility.

Future research should focus on:

  • Definitive structural elucidation of this compound: This is essential to move from inferred to direct evidence of its properties.

  • Comparative studies: Direct comparisons of the biological activities, pharmacokinetics, and bioavailability of this compound and Isoliquiritigenin are needed to understand the precise impact of glycosylation.

  • In vivo studies: Preclinical and clinical studies are required to validate the therapeutic potential of this compound in various disease models.

This technical guide, by focusing on the robust data available for Isoliquiritigenin, offers a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this class of chalcones. The anticipated future research on this compound will undoubtedly build upon this foundational knowledge.

References

Ethnobotanical Uses of Plants Containing Isosalicifolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isosalicifolin, a lignan found in Populus species, is a constituent of plants with a rich history of traditional medicinal use. This technical guide provides an in-depth analysis of the ethnobotanical applications of plants containing this compound, with a focus on Populus tremula (European aspen) and the closely related North American species, Populus tremuloides (Quaking aspen). This document details the traditional preparations and quantitative data where available, outlines experimental protocols for the isolation and analysis of this compound, and explores the potential signaling pathways underlying its observed pharmacological effects. The information presented is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

This compound is a lignan that has been identified in Populus tremula, a tree species with a long history of use in traditional European and Native American medicine. The ethnobotanical record of Populus species, particularly the bark, reveals a wide range of applications, primarily centered around their anti-inflammatory, analgesic, and antiseptic properties. These traditional uses provide a valuable starting point for modern pharmacological research and drug discovery. This guide synthesizes the available ethnobotanical knowledge, presents the scientific data underpinning these uses, and provides the technical framework for future research.

Ethnobotanical Uses of Populus tremula and Populus tremuloides

The bark and leaves of Populus tremula and Populus tremuloides have been used extensively by various indigenous groups and in traditional herbal medicine. The uses are remarkably consistent across different cultures, highlighting the plants' reliable efficacy for certain ailments.

Traditional Preparations

The most common traditional preparations of Populus species involve the use of the inner bark, although leaves, roots, and buds are also utilized.

  • Decoction: Boiling the inner bark in water was a common method to create a tea or infusion. This was consumed for internal ailments or used as a wash for skin conditions.

  • Tincture: Soaking the bark in alcohol to extract the active compounds was another prevalent preparation, particularly for internal use.

  • Poultice: The crushed or chewed bark, leaves, or roots were applied directly to wounds, stings, and areas of pain and inflammation.[1][2]

  • Salve: The buds were sometimes boiled in fat to create a salve for respiratory ailments and skin irritations.[3]

  • Powder: The dried inner bark was ground into a flour, which could be used to make bread or as a thickener, and also for medicinal purposes.[2]

Quantitative Ethnobotanical Data

While much of the ethnobotanical literature provides qualitative descriptions of plant use, some quantitative data regarding dosages and preparation methods have been documented.

Table 1: Quantitative Ethnobotanical Uses of Populus tremuloides

Ailment/UsePlant Part UsedPreparationDosage/AdministrationIndigenous Group/Region
Internal Uses
Fever, Pain, InflammationInner BarkDecoction (Tea)60-120 ml of tea up to 4 times per day.[2]General Herbal Medicine
Intermittent FeversBarkFluid Extract1 drachm.[4]General Herbal Medicine
Rheumatism, Arthritis, Gout, Lower Back PainStem BarkInternal UseNot specified.[3]Native American
Digestive Disorders, Liver DisordersStem BarkInternal UseNot specified.[3]Native American
Gastrointestinal Ailments (cramping to parasites)Bark and StemsDecoctionTaken for stomach pain.[2][5]Blackfoot, Salish, Thompson
Venereal Diseases (Gonorrhea, Syphilis)Bark and StemsDecoctionDecoction of bark taken for venereal disease.[2][6]Blackfoot, Salish, Thompson
WormsInner BarkInfusionInfusion of bark taken as a vermifuge.[6]Abnaki
Colds and CoughsInner BarkInfusionInfusion of the inner bark is considered a remedy for coughs.[3]Native American
Excessive Menstrual BleedingRoot BarkTeaA tea from the root bark is used as a treatment.[3]Native American
External Uses
Wounds, Stings, Skin IrritationsCrushed Leaves, Stems, Roots, and BarkPoulticeApplied as a poultice to stings and minor wounds.[2]Native American
Chilblains, Hemorrhoids, Infected Wounds, SprainsBarkExternal UseThe bark is used to treat these conditions.[3]General Herbal Medicine
Cuts and WoundsRootPoulticeThe root is poulticed and applied to cuts and wounds.[3]Native American
Colds, Coughs, Irritated NostrilsLeaf BudsSalveThe leaf buds are used as a salve.[3]Native American

Experimental Protocols

The isolation and analysis of this compound and other bioactive compounds from Populus species are crucial for understanding their pharmacological properties. The following section details relevant experimental protocols.

Isolation of Lignans from Populus Bark

This protocol is a generalized procedure for the extraction and isolation of lignans, such as this compound, from Populus bark, based on established methodologies for lignan isolation.

Experimental Workflow for Lignan Isolation

cluster_extraction Extraction cluster_purification Purification start Dried, powdered Populus bark soxhlet Soxhlet extraction with increasing polarity solvents (e.g., hexane, ethyl acetate, methanol) start->soxhlet 24h each extracts Crude extracts soxhlet->extracts flash_chrom Flash Chromatography of polar extracts (e.g., methanol) extracts->flash_chrom fractions Fractions flash_chrom->fractions hplc Preparative HPLC of active fractions fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: Workflow for the isolation of this compound from Populus bark.

Methodology:

  • Sample Preparation: Collect fresh bark from Populus tremula. Dry the bark at room temperature and grind it into a fine powder.

  • Soxhlet Extraction: Perform a sequential Soxhlet extraction of the powdered bark with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol, for 24 hours each. This method is effective for isolating phenolic compounds.

  • Fractionation: Concentrate the methanol extract under reduced pressure. Subject the concentrated extract to flash chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexane.

  • Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Pool the fractions containing the compound of interest (as indicated by preliminary analysis or bioassay). Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

UPLC-QTOF-MS Analysis of Populus Extracts

Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a powerful technique for the rapid and accurate identification and quantification of phytochemicals in plant extracts.

Experimental Workflow for UPLC-QTOF-MS Analysis

cluster_prep Sample Preparation cluster_analysis Analysis extract Populus bark extract dissolve Dissolve in methanol/water extract->dissolve filter Filter (0.22 µm) dissolve->filter uplc UPLC Separation filter->uplc ms QTOF-MS Detection uplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for UPLC-QTOF-MS analysis of Populus extracts.

Methodology:

  • Sample Preparation: Prepare extracts of Populus tremula bark using polar solvents like water or methanol.[7][8] Dilute the extracts to an appropriate concentration and filter through a 0.22 µm syringe filter before injection.

  • UPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • QTOF-MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of compounds.

    • Mass Range: Scan a mass range of m/z 50-1200.

    • Data Acquisition: Acquire data in a data-dependent MS/MS mode to obtain fragmentation patterns for compound identification.

  • Data Analysis: Process the acquired data using software such as MZmine 2.0.[7] Identify compounds by comparing their exact masses and fragmentation patterns with chemical libraries and databases.

Signaling Pathways

The traditional use of Populus species for inflammatory conditions suggests that their bioactive compounds, including this compound, modulate inflammatory signaling pathways. While the specific mechanism of action for this compound is not yet fully elucidated, the known anti-inflammatory effects of Populus extracts and structurally similar lignans provide insights into potential pathways.

Anti-inflammatory Signaling

Plant-derived extracts and their constituent compounds often exert anti-inflammatory effects by modulating key signaling pathways in immune cells like macrophages.

Potential Anti-inflammatory Signaling Pathways

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB PI3K PI3K/Akt Pathway TLR4->PI3K Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 This compound This compound This compound->MAPK Inhibition? This compound->NFkB Inhibition? This compound->PI3K Modulation?

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2. Many natural products exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are another crucial set of signaling molecules involved in the inflammatory response. Inhibition of MAPK signaling can lead to a reduction in the production of inflammatory mediators.

  • PI3K/Akt Pathway: The PI3K/Akt signaling pathway is involved in regulating the balance between pro- and anti-inflammatory responses in macrophages. Modulation of this pathway can influence macrophage polarization and the resolution of inflammation.[9]

The anti-inflammatory activity of Populus tremula extracts has been demonstrated in animal models, where they significantly reduced carrageenan-induced edema and adjuvant-induced arthritis.[10][11] These effects are comparable to those of non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound contributes to these effects by targeting one or more of the signaling pathways mentioned above. Further research is needed to delineate the precise molecular targets of this compound.

Conclusion

The ethnobotanical record of Populus species provides a strong foundation for the scientific investigation of their medicinal properties. This compound, as a constituent of these plants, is a promising candidate for further research into novel anti-inflammatory and analgesic agents. The detailed experimental protocols and the overview of potential signaling pathways provided in this guide are intended to facilitate this research. A deeper understanding of the quantitative aspects of traditional use, combined with modern pharmacological and mechanistic studies, will be crucial in unlocking the full therapeutic potential of this compound and the plants in which it is found.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Isosalicifolin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalicifolin, a flavanone of significant interest in phytochemical and pharmacological research, is a naturally occurring bioactive compound found in various plant species. Notably, it has been identified in plants belonging to the genera Ulex, Desmodium, and Dalbergia. This document provides a comprehensive protocol for the extraction, purification, and characterization of this compound from plant sources. The methodologies outlined below are compiled from established phytochemical analysis techniques and are intended to serve as a guide for researchers in natural product chemistry and drug discovery.

Extraction and Purification Workflow

The overall process for obtaining pure this compound from plant material involves several key stages: preparation of the plant material, extraction of the crude chemical constituents, fractionation of the extract to isolate compounds of similar polarity, and finally, purification of this compound using chromatographic techniques.

ExtractionWorkflow plant_material Plant Material (e.g., Ulex europaeus) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Methanol or Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., with n-hexane, EtOAc) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel) ethyl_acetate_fraction->column_chromatography semi_pure_fractions Semi-Pure Fractions column_chromatography->semi_pure_fractions prep_hplc Preparative HPLC (C18 Column) semi_pure_fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound characterization Structural Characterization (NMR, MS) pure_this compound->characterization

Caption: Experimental workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect the desired plant material (e.g., aerial parts of Ulex europaeus). Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, freeze-drying can be used to minimize the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude this compound

Several methods can be employed for the initial extraction. Below are protocols for maceration and Ultrasound-Assisted Extraction (UAE), which are commonly used for flavonoids.

Protocol 2.1: Maceration

  • Weigh the powdered plant material.

  • Place the powder in a large container with a lid.

  • Add a solvent such as methanol or 70% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

  • Seal the container and let it stand at room temperature for 48-72 hours with occasional stirring or shaking.

  • Filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Protocol 2.2: Ultrasound-Assisted Extraction (UAE)

UAE can significantly reduce extraction time and improve efficiency.

  • Place a known amount of powdered plant material into an extraction vessel.

  • Add a suitable solvent (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).

  • Place the vessel in an ultrasonic bath.

  • Sonicate for a specified period, typically ranging from 20 to 40 minutes, at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture.

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Extraction ParameterMacerationUltrasound-Assisted Extraction (UAE)
Solvent Methanol or 70% Ethanol70% Ethanol
Solid-to-Solvent Ratio 1:10 (w/v)1:20 (w/v)
Temperature Room Temperature40-50°C
Duration 48-72 hours20-40 minutes

Table 1: Comparison of Maceration and UAE Parameters for Crude Extraction.

Fractionation of the Crude Extract

Fractionation is performed to separate compounds based on their polarity.

  • Suspend the crude extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

  • This compound, being a moderately polar flavonoid, is expected to be enriched in the ethyl acetate fraction .

  • Separate the layers using a separatory funnel and collect the ethyl acetate fraction.

  • Evaporate the solvent from the ethyl acetate fraction to obtain a dried, enriched extract.

Purification of this compound

Purification is typically a multi-step process involving column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: Silica Gel Column Chromatography

  • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable non-polar solvent (e.g., n-hexane) as the slurry.

  • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane-ethyl acetate, followed by ethyl acetate-methanol.

  • Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 365 nm).

  • Combine the fractions that show a prominent spot corresponding to this compound.

Protocol 4.2: Preparative HPLC

For final purification to obtain high-purity this compound, preparative HPLC is recommended.

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Injection: Dissolve the semi-purified fraction from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance (typically around 280-290 nm for flavanones).

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

Chromatographic StageStationary PhaseTypical Mobile Phase System
Column Chromatography Silica Gel 60n-Hexane-Ethyl Acetate gradient, followed by Ethyl Acetate-Methanol gradient
Preparative HPLC Reversed-Phase C18Methanol-Water or Acetonitrile-Water gradient (with 0.1% acid)

Table 2: Chromatographic Systems for this compound Purification.

Structural Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure using 1H-NMR and 13C-NMR spectroscopy. The chemical shifts and coupling constants should be compared with literature values for this compound.

Logical Relationship in Purification

PurificationLogic CrudeExtract Crude Extract Fractionation Solvent Partitioning CrudeExtract->Fractionation Increases Polarity Specificity ColumnChromatography Column Chromatography Fractionation->ColumnChromatography Separates by Polarity PrepHPLC Preparative HPLC ColumnChromatography->PrepHPLC High-Resolution Separation PureCompound Pure this compound PrepHPLC->PureCompound Achieves High Purity

Caption: Logical steps to achieve high purity of this compound.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful extraction and purification of this compound from plant materials. Researchers can adapt and optimize these methods based on the specific plant matrix and available laboratory equipment. The successful isolation of pure this compound will enable further investigation into its biological activities and potential therapeutic applications.

Application Notes and Protocols for the Quantification of Isosalicifolin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalicifolin is a chalcone glycoside found in various plant species, exhibiting a range of potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for research, quality control, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such compounds. This document provides a detailed application note and protocol for the HPLC-based quantification of this compound.

Principle

This method utilizes reversed-phase HPLC with ultraviolet (UV) detection. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. This compound is quantified by comparing its peak area to that of a certified reference standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical Standard: this compound certified reference standard. Note: The availability of a commercial standard should be confirmed with suppliers such as MedChemExpress or VEGPHARM. If a standard is not commercially available, isolation and purification from a plant source would be a necessary prerequisite.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid or formic acid, analytical grade.

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and vials.

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Extraction:

    • Accurately weigh about 1 g of powdered, dried plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Solid Phase Extraction - SPE):

    • Re-dissolve the dried extract in a minimal amount of the initial HPLC mobile phase.

    • Pass the solution through a C18 SPE cartridge, pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove polar impurities.

    • Elute this compound with methanol.

    • Evaporate the methanolic eluate to dryness and reconstitute in a known volume of the initial mobile phase.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-15 min: 20-50% B15-20 min: 50% B20-25 min: 50-20% B (return to initial)25-30 min: 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Chalcones typically exhibit strong absorbance between 340-390 nm[1][2]. A starting wavelength of 365 nm is recommended. The optimal wavelength should be confirmed by determining the UV-Vis absorption maximum of an this compound standard.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five concentrations of the standard and performing a linear regression analysis of the peak area versus concentration.

  • Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by performing recovery studies on a sample matrix spiked with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following table provides target validation parameters for the HPLC quantification of this compound, based on typical values for flavonoid analysis. Actual values must be determined experimentally.

Validation ParameterTarget Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD%) Repeatability: ≤ 2%Intermediate Precision: ≤ 3%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction spe Solid Phase Extraction (SPE) extraction->spe filtration Filtration (0.45 µm) spe->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject Sample separation C18 Column Separation hplc_injection->separation detection UV Detection (365 nm) separation->detection peak_integration Peak Integration detection->peak_integration Chromatogram calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Validation Parameters

validation_parameters method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness linearity->accuracy linearity->precision precision->accuracy

Caption: Interrelation of HPLC Method Validation Parameters.

References

Application Notes and Protocols for the Purification of Isosalicifolin using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosalicifolin, a phenolic glycoside found in various Populus species (poplars), is a compound of interest for its potential biological activities. Its structural similarity to other salicylates suggests it may possess anti-inflammatory and analgesic properties. Effective purification of this compound is crucial for further pharmacological studies and potential drug development. This document provides detailed application notes and protocols for the purification of this compound using column chromatography, based on established methods for the isolation of related salicinoids from Populus species.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively reported in the literature, the following table summarizes typical yields for closely related salicinoids isolated from Populus species. These values can serve as a benchmark for the anticipated yield of this compound when using similar purification strategies.

CompoundPlant SourceExtraction MethodPurification MethodYield (% of dry leaf weight)PurityReference
SalicortinPopulus trichocarpa × deltoides70% Methanol in waterSPE, Sephadex LH-20, HPLC0.3%High[1]
HCH-salicortinPopulus trichocarpa × deltoides70% Methanol in waterSPE, Sephadex LH-20, HPLC0.1%High[1]
TremulacinPopulus trichocarpa × deltoides70% Methanol in waterSPE, Sephadex LH-20, HPLC0.2%High[1]

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of this compound from Populus plant material, primarily leaves or buds. This multi-step process involves initial extraction, followed by sequential chromatographic separations to achieve high purity.

Extraction of Crude this compound

This initial step aims to extract a broad range of secondary metabolites, including this compound, from the plant material.

  • Materials:

    • Dried and ground Populus leaves or buds

    • 70% Methanol (MeOH) in water (v/v)

    • Blender or homogenizer

    • Filter paper and funnel or vacuum filtration apparatus

    • Rotary evaporator

  • Protocol:

    • Combine the ground plant material with 70% aqueous methanol in a ratio of 1:10 (w/v).

    • Homogenize the mixture for 5-10 minutes.

    • Allow the mixture to macerate for 24 hours at room temperature, protected from light.

    • Filter the extract through filter paper to remove solid plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

Pre-purification using Solid-Phase Extraction (SPE)

This step removes highly polar and non-polar impurities, enriching the salicinoid fraction.

  • Materials:

    • Crude extract from Step 1

    • C18 SPE cartridges

    • Methanol

    • Deionized water

    • Vacuum manifold for SPE

  • Protocol:

    • Condition the C18 SPE cartridge by passing methanol followed by deionized water.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% methanol in water).

    • Load the dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with deionized water to remove highly polar impurities.

    • Elute the salicinoid-enriched fraction with a step gradient of increasing methanol concentrations (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the this compound-rich fractions and evaporate the solvent.

Purification by Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion and adsorption chromatography resin that is effective for separating flavonoids and other phenolics.

  • Materials:

    • This compound-enriched fraction from Step 2

    • Sephadex LH-20 resin

    • Chromatography column

    • Methanol as the mobile phase

  • Protocol:

    • Swell the Sephadex LH-20 resin in methanol for several hours.

    • Pack the chromatography column with the swollen resin to create a uniform bed.

    • Equilibrate the column by passing several column volumes of methanol through it.

    • Dissolve the enriched fraction in a minimal volume of methanol.

    • Carefully load the sample onto the top of the column.

    • Elute the column with methanol at a constant flow rate.

    • Collect fractions of a defined volume.

    • Monitor the fractions by TLC or HPLC to identify those containing pure or nearly pure this compound.

    • Combine the pure fractions and evaporate the solvent.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, a final preparative HPLC step is recommended.

  • Materials:

    • Partially purified this compound from Step 3

    • Preparative HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

    • C18 preparative HPLC column

    • Mobile phase: A gradient of acetonitrile (ACN) or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might be from 10% to 50% ACN over 30 minutes.

    • Solvents for HPLC (HPLC grade)

  • Protocol:

    • Develop an analytical HPLC method to determine the optimal separation conditions for this compound.

    • Scale up the analytical method to a preparative scale.

    • Dissolve the partially purified this compound in the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Run the preparative HPLC using the optimized gradient program.

    • Collect the peak corresponding to this compound using a fraction collector.

    • Analyze the purity of the collected fraction by analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow plant_material Populus Plant Material (Leaves/Buds) extraction Extraction (70% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (C18) crude_extract->spe enriched_fraction This compound-Enriched Fraction spe->enriched_fraction sephadex Sephadex LH-20 Column Chromatography enriched_fraction->sephadex partially_purified Partially Purified This compound sephadex->partially_purified prep_hplc Preparative HPLC (C18) partially_purified->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: A flowchart of the purification process for this compound.

Logical Relationship of Chromatographic Techniques

logical_relationship cluster_purification Purification Stages Crude Extract Crude Extract Pre-purification (SPE) Pre-purification (SPE) Crude Extract->Pre-purification (SPE) Increases Purity Intermediate Purification\n(Sephadex LH-20) Intermediate Purification (Sephadex LH-20) Pre-purification (SPE)->Intermediate Purification\n(Sephadex LH-20) Further Refinement Final Purification (Prep-HPLC) Final Purification (Prep-HPLC) Intermediate Purification\n(Sephadex LH-20)->Final Purification (Prep-HPLC) High Resolution

Caption: The sequential logic of the chromatography techniques.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Isosalicifolin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Isosalicifolin: Preliminary searches for "this compound" did not yield specific data on its antioxidant activity. The compound name may be a less common synonym or a potential misspelling. Broader searches suggest a possible relation to "Isolaxifolin," a derivative of apigenin. Due to the absence of direct antioxidant data for this compound, this document provides detailed protocols for common in vitro antioxidant assays and uses Apigenin , a structurally related and well-studied flavonoid, as an illustrative example for data presentation. This approach demonstrates how to structure and present antioxidant data, which can be applied once this compound is tested.

Introduction to In Vitro Antioxidant Assays

In vitro antioxidant assays are fundamental tools in the preliminary screening of natural and synthetic compounds for their potential to mitigate oxidative stress. These assays are typically based on the ability of an antioxidant to scavenge free radicals or to reduce an oxidant. The most commonly employed methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. These methods are relatively rapid, simple, and cost-effective, making them ideal for high-throughput screening of potential antioxidant compounds like this compound.

Data Presentation: Antioxidant Activity of Apigenin (Illustrative Example)

The following tables summarize the quantitative antioxidant activity of Apigenin, a flavonoid structurally related to the apigenin-derivative "Isolaxifolin." This data is presented as an example to guide the presentation of experimental results for this compound.

Table 1: DPPH Radical Scavenging Activity of Apigenin

CompoundConcentration (µM)% InhibitionIC50 (µM)
Apigenin1025.3 ± 2.121.7 ± 1.5
2048.9 ± 3.5
3068.2 ± 4.2
4085.1 ± 5.0
Ascorbic Acid (Standard)595.2 ± 1.82.8 ± 0.3

Table 2: ABTS Radical Cation Scavenging Activity of Apigenin

CompoundConcentration (µM)% InhibitionIC50 (µM)
Apigenin530.1 ± 2.512.4 ± 1.1
1055.4 ± 4.1
1578.9 ± 3.8
2092.3 ± 2.9
Trolox (Standard)2.596.5 ± 1.51.3 ± 0.2

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Apigenin

CompoundConcentration (µM)FRAP Value (mM Fe(II) Equivalent)
Apigenin250.45 ± 0.03
500.88 ± 0.05
1001.65 ± 0.09
Trolox (Standard)1002.10 ± 0.11

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of the purple DPPH• to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (or test compound)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). From the stock solution, prepare serial dilutions to obtain a range of concentrations to be tested. Prepare a stock solution of ascorbic acid in the same manner.

  • Assay Procedure:

    • Add 180 µL of the 0.1 mM DPPH solution to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of the test compound or standard to the respective wells.[1]

    • For the blank, add 20 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced to the colorless neutral form. The decolorization is measured spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or Ethanol

  • This compound (or test compound)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[4]

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound and Trolox in a suitable solvent and make serial dilutions.

  • Assay Procedure:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compound or standard to the respective wells.

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 5-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.[6]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    The IC50 value is determined graphically.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (or test compound)

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7]

  • Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.

  • Assay Procedure:

    • Add 220 µL of the FRAP reagent to each well of a 96-well plate.[8]

    • Add 10 µL of the different concentrations of the test compound or standard to the respective wells.[8]

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.[7]

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ or Trolox and is expressed as mM Fe(II) equivalents or Trolox equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_sol Prepare this compound (and Standard) Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Principle ABTS_radical ABTS•+ ABTS_neutral ABTS ABTS_radical->ABTS_neutral Reduction (Color Loss) Oxidized_Antioxidant Oxidized This compound Antioxidant This compound (Antioxidant) Antioxidant->Oxidized_Antioxidant Oxidation

Caption: Chemical Principle of the ABTS Decolorization Assay.

FRAP_Assay_Logical_Flow start Start prep_reagent Prepare FRAP Reagent (Fe³⁺-TPTZ complex) start->prep_reagent prep_samples Prepare Sample and Standard Dilutions start->prep_samples mix_reactants Add FRAP Reagent to Sample/Standard in Microplate prep_reagent->mix_reactants prep_samples->mix_reactants incubate Incubate at 37°C mix_reactants->incubate measure_abs Measure Absorbance at 593 nm (Blue Color Formation) incubate->measure_abs calc_results Calculate FRAP Value from Standard Curve measure_abs->calc_results end_node End calc_results->end_node

Caption: Logical Flow of the Ferric Reducing Antioxidant Power (FRAP) Assay.

References

Protocol for Isosalicifolin stability testing under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Isosalicifolin is a natural flavonoid derivative that has garnered interest for its potential therapeutic properties. As with any compound intended for pharmaceutical or nutraceutical development, a thorough understanding of its stability under various environmental conditions is paramount. This document provides a detailed protocol for conducting forced degradation and long-term stability studies on this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] The goal is to identify degradation pathways, elucidate the intrinsic stability of the molecule, and develop a stability-indicating analytical method.

2. Chemical and Physical Properties of this compound

  • IUPAC Name: 5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one[3]

  • Molecular Formula: C25H24O5[3]

  • Molecular Weight: 404.45 g/mol

  • Appearance: Powder[4]

  • Solubility: Solubility should be determined in various solvents (e.g., water, ethanol, methanol, acetonitrile, and buffers of different pH) to select appropriate vehicles for formulation and testing.

3. Experimental Protocols

The stability of this compound will be assessed under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[5]

3.1. Materials and Reagents

  • This compound reference standard (purity ≥98%)[4]

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2) (AR grade)[6][7]

  • Phosphate buffers (pH 4, 7, and 9)[5][6]

3.2. Instrumentation

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is essential for the separation and quantification of this compound and its degradation products.[5][6][8][9][10]

  • HPLC/UPLC System: Equipped with a photodiode array (PDA) detector or a UV detector.[11]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for flavonoid analysis.[12]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is often effective.[12]

  • Flow Rate: Typically 1.0 mL/min for HPLC.[12]

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a common range for flavonoids is 280-380 nm).[12]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30°C).

3.3. Preparation of Stock and Working Solutions

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare working solutions by diluting the stock solution to a suitable concentration for HPLC/UPLC analysis (e.g., 100 µg/mL).

3.4. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.[6][7] The extent of degradation should ideally be between 5-20%.

3.4.1. Acid Hydrolysis

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 N HCl.[5][6]

  • Incubate the mixture at 60°C for 24 hours.[8]

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Dilute with the mobile phase to the initial concentration and analyze by HPLC/UPLC.

3.4.2. Base Hydrolysis

  • To 1 mL of the this compound working solution, add 1 mL of 0.1 N NaOH.[5][6]

  • Incubate the mixture at 60°C for 24 hours.[8]

  • Withdraw samples at appropriate time points.

  • Neutralize the samples with an equivalent amount of 0.1 N HCl.

  • Dilute with the mobile phase and analyze by HPLC/UPLC.

3.4.3. Oxidative Degradation

  • To 1 mL of the this compound working solution, add 1 mL of 3% H2O2.[8]

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time points.

  • Analyze by HPLC/UPLC.

3.4.4. Thermal Degradation

  • Place the solid this compound powder in a temperature-controlled oven at 70°C for 48 hours.[5][6]

  • Also, expose the this compound working solution to the same conditions.

  • Withdraw samples at appropriate time points.

  • For the solid sample, dissolve in the solvent to the target concentration before analysis.

  • Analyze all samples by HPLC/UPLC.

3.4.5. Photostability Testing

  • Expose the solid this compound and its working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC/UPLC.

3.5. Long-Term and Accelerated Stability Testing

Long-term and accelerated stability studies are conducted to determine the shelf-life and recommended storage conditions.[2][13][14]

  • Store this compound (solid form and in a proposed formulation) under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).

  • At each time point, assess the samples for appearance, purity (by HPLC/UPLC), and the formation of degradation products.

4. Data Presentation

Quantitative data from the stability studies should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDurationTemperature% this compound RemainingNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl24 hours60°C
0.1 N NaOH24 hours60°C
3% H2O224 hoursRoom Temp
Thermal (Solid)48 hours70°C
Thermal (Solution)48 hours70°C
Photolytic1.2 million lux hoursRoom Temp

Table 2: Long-Term Stability Data for this compound (25°C/60% RH)

Time Point (Months)AppearancePurity (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Impurities (%)
0
3
6
12
24
36

5. Visualization

Experimental Workflow for this compound Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term & Accelerated Stability cluster_analysis Analysis cluster_outcome Outcome A This compound Reference Standard B Prepare Stock & Working Solutions A->B C Acid Hydrolysis (0.1N HCl, 60°C) D Base Hydrolysis (0.1N NaOH, 60°C) E Oxidative Stress (3% H2O2, RT) F Thermal Stress (70°C) G Photolytic Stress (ICH Q1B) H Long-Term Storage (25°C/60% RH) I Accelerated Storage (40°C/75% RH) J HPLC/UPLC Analysis C->J Analyze Samples D->J Analyze Samples E->J Analyze Samples F->J Analyze Samples G->J Analyze Samples H->J Analyze at Time Points I->J Analyze at Time Points K Data Evaluation J->K L Identify Degradation Products K->L M Determine Degradation Pathways K->M N Establish Shelf-Life & Storage Conditions K->N

Caption: Workflow for this compound stability testing.

Logic of Stability-Indicating Method Development

SIAM_Development A Develop Initial HPLC/UPLC Method B Perform Forced Degradation Studies A->B C Analyze Stressed Samples B->C D Peak Purity Analysis C->D E Optimize Method (e.g., Gradient, Mobile Phase) D->E Co-elution Detected F Validate Method (ICH Q2R1) D->F All Peaks Pure E->C G Stability-Indicating Method Established F->G

Caption: Logic for developing a stability-indicating analytical method.

References

Application of Isosalicifolin in Natural Product Drug Discovery: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no information could be found on a compound named "Isosalicifolin." This includes searches for its chemical structure, biological activities, natural sources, and any associated experimental data or protocols.

The extensive search process included queries for "this compound," as well as potential alternative spellings such as "Isosalicifoline." Broader searches were also conducted on the phytochemical composition of plants from the Salix (willow) and Populus (poplar) genera, which are known sources of related phenolic compounds like salicylates. These searches identified a wide array of bioactive molecules, including flavonoids, phenolic glycosides, and their derivatives, but did not yield any mention of "this compound."[1][2][3][4][5][6][7][8][9][10]

This lack of information suggests several possibilities:

  • Novel or Rare Compound: "this compound" may be a very recently discovered, novel natural product that has not yet been reported in published literature.

  • Alternative Naming Convention: The compound may be known by a different chemical or trivial name that is not readily identifiable as "this compound."

  • Proprietary Information: Data related to this compound might be part of unpublished or proprietary research within a private organization.

  • Misspelling: The provided name may be a misspelling of another known compound, although searches for close variations did not yield any relevant results.

Due to the absence of any available data, it is not possible to provide the requested detailed Application Notes and Protocols for this compound. There is no quantitative data to summarize, no established experimental protocols to detail, and no known signaling pathways to illustrate.

It is recommended to verify the name and origin of the compound of interest. If "this compound" is a novel discovery within your organization, the generation of the requested application notes would require primary experimental research to determine its physicochemical properties, biological activities, and mechanism of action.

For researchers interested in the drug discovery potential of related compounds from Salix or Populus species, a wealth of information is available on well-characterized constituents such as salicin , populin , and various flavonoids. These compounds have demonstrated significant anti-inflammatory, analgesic, and antioxidant properties, and their mechanisms of action have been more extensively studied.

References

Troubleshooting & Optimization

Technical Support Center: Isosalicifolin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield of Isosalicifolin extraction.

Troubleshooting Guide: Low this compound Yield

Low recovery of this compound can stem from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem IDIssuePotential CauseRecommended Solution
IY-01Low initial extraction efficiency Incomplete cell wall disruption.- Mechanical disruption: Ensure plant material is finely ground to a uniform powder to maximize surface area for solvent penetration. - Enzyme-assisted extraction: Incorporate enzymes like cellulase and pectinase to break down plant cell walls prior to or during solvent extraction.[1][2][3][4][5]
IY-02Poor solvent penetration and compound solubilization Suboptimal solvent choice or extraction conditions.- Solvent polarity: Experiment with different solvent systems. While ethanol is commonly used, a mixture with water (e.g., 70-80% ethanol) can be more effective for some flavonoids.[6] - Modern extraction techniques: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time.[6][7][8][9][10][11]
IY-03Degradation of this compound during extraction Exposure to harsh conditions like high temperatures or extreme pH.- Temperature control: For heat-sensitive compounds, consider non-thermal methods like maceration or UAE at controlled temperatures.[12][13] If using heat, optimize the extraction time to minimize degradation. - pH monitoring: Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can degrade flavonoids.[14][15][16][17]
IY-04Loss of this compound during solvent removal Co-evaporation or degradation during the concentration step.- Rotary evaporation conditions: Use a moderate temperature and controlled vacuum to prevent bumping and overheating of the extract. - Final drying: For complete solvent removal, use a high-vacuum pump or freeze-dryer (lyophilizer).
IY-05Inefficient purification Poor separation of this compound from other compounds.- Chromatography optimization: Develop a robust purification protocol using techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[18][19][20][21][22] - Fraction collection: Use a fraction collector and monitor the elution profile with a UV detector to ensure accurate collection of the this compound peak.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low this compound yield?

A1: The most frequent bottleneck is often inefficient initial extraction from the plant matrix. This can be due to inadequate grinding of the plant material, leading to poor solvent penetration, or the use of a suboptimal extraction technique that doesn't effectively disrupt the plant cell walls.

Q2: Can the choice of solvent significantly impact the yield?

A2: Absolutely. The polarity of the solvent is crucial for effectively solubilizing this compound. While 95% ethanol is a common starting point for flavonoid extraction from sources like Pteris ensiformis, optimizing the ethanol-to-water ratio can significantly improve yields.[23] For instance, a 70% ethanol solution may be more effective in some cases.

Q3: Are there advanced extraction techniques that can improve my yield?

A3: Yes, modern techniques can offer significant advantages.

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[8][9][12][13]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid cell lysis and compound release. This can drastically shorten extraction times compared to conventional methods.[6][7][10][11][24]

  • Enzyme-Assisted Extraction (EAE): Pre-treating the plant material with enzymes like cellulase and pectinase can enzymatically degrade the cell walls, leading to a much higher release of intracellular compounds like this compound.[1][2][3][4][5]

Q4: How can I prevent degradation of this compound during the process?

A4: Flavonoids can be sensitive to heat and pH. To minimize degradation:

  • Temperature: Avoid prolonged exposure to high temperatures. If using heating methods like reflux, optimize the extraction duration. For sensitive extractions, consider room temperature maceration or temperature-controlled UAE.

  • pH: Maintain a neutral to slightly acidic environment. Alkaline conditions can cause structural rearrangements and degradation of flavonoids.[14][15]

Q5: What are the best methods for purifying this compound from the crude extract?

A5: Preparative High-Performance Liquid Chromatography (prep-HPLC) is a highly effective method for isolating pure this compound.[18][21] High-Speed Counter-Current Chromatography (HSCCC) is another powerful liquid-liquid chromatography technique that can be used for purification.[19] The choice of method will depend on the scale of purification and the available equipment.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction (Reflux)

This protocol is a standard method for flavonoid extraction and is based on general procedures for extracting flavonoids from plant sources like Pteris ensiformis.[23]

  • Preparation of Plant Material:

    • Dry the plant material (e.g., whole plant of Pteris ensiformis) at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place the powdered plant material in a round-bottom flask.

    • Add 95% ethanol in a solid-to-liquid ratio of 1:10 (w/v).

    • Set up a reflux condenser and heat the mixture to the boiling point of the solvent.

    • Maintain the reflux for 2 hours.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Combine all the filtrates.

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - An Enhanced Method

This protocol utilizes ultrasonication to improve extraction efficiency.

  • Preparation of Plant Material:

    • Prepare the dried, powdered plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered material in an Erlenmeyer flask.

    • Add 70% ethanol at a 1:20 solid-to-liquid ratio (w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the mixture and concentrate the filtrate as described in Protocol 1.

Visualizations

Experimental Workflow: From Plant to Pure Compound

Extraction_Workflow plant Dried Plant Material grinding Grinding plant->grinding powder Plant Powder grinding->powder extraction Extraction (e.g., UAE, Reflux) powder->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation crude_extract->concentration dried_extract Dried Crude Extract concentration->dried_extract purification Chromatography (e.g., prep-HPLC) dried_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway: Nrf2 Activation by a Related Chalcone

Disclaimer: The following diagram illustrates the activation of the Nrf2 signaling pathway by Isoliquiritigenin (ISL), a chalcone with antioxidant properties. While not this compound, this pathway is provided as a representative example of how a similar compound might exert its antioxidant effects. Further research is needed to confirm if this compound acts through the same mechanism.

Nrf2_Pathway cluster_nucleus Cell Nucleus ISL Isoliquiritigenin (ISL) (Related Chalcone) Keap1_Nrf2 Keap1-Nrf2 Complex ISL->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activation Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection

Caption: Nrf2 signaling pathway activation by the chalcone Isoliquiritigenin (ISL).[25]

References

Troubleshooting Isosalicifolin Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Isosalicifolin, ensuring its stability throughout experimental and storage phases is critical for reliable and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common issues related to this compound degradation. The information presented is based on established principles of flavonoid and chalcone chemistry, with specific data extrapolated from studies on the structurally similar compound, Hydroxysafflor Yellow A (HSYA), due to the limited availability of direct stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What are the likely causes?

A1: The degradation of this compound, a chalcone glycoside, can be attributed to several factors, primarily pH, temperature, and light exposure. Chalcones are known to be unstable in strongly acidic or alkaline conditions.[1][2][3] Elevated temperatures, particularly above 60°C, can also accelerate degradation.[1][2][3] Furthermore, exposure to light can induce photodegradation.[1][3]

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: Based on data from the structurally similar compound Hydroxysafflor Yellow A (HSYA), this compound is expected to be most stable at a pH range of 3-7 and at temperatures below 60°C.[2][3] For long-term storage, it is recommended to store this compound solutions in a cool, dark place, ideally refrigerated (2-8°C) or frozen (-20°C), and protected from light. The solid compound should be stored in a tightly sealed container, protected from moisture and light.

Q3: I suspect my this compound has degraded. What are the potential degradation products?

A3: The degradation of chalcone glycosides like this compound can occur through intramolecular nucleophilic substitution.[4] For the analogous compound HSYA, two primary degradation products have been identified.[4] The degradation of flavonoids, in general, can involve the cleavage of the C-ring and other modifications, leading to the formation of smaller phenolic compounds and aromatic acids.[5][6]

Q4: How can I detect and quantify this compound and its potential degradation products?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for separating and quantifying this compound from its degradation products.[7][8][9][10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is typically used.[8][9] Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector.[9] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4]

Q5: My experimental results are inconsistent. Could this compound degradation during the experiment be a factor?

A5: Yes, the stability of this compound during an experiment is crucial. If your experimental conditions involve extreme pH, high temperatures, or prolonged exposure to light, significant degradation could occur, leading to inconsistent results. It is advisable to conduct stability trials of this compound under your specific experimental conditions to assess its stability.

Quantitative Data Summary

The following table summarizes the stability data for Hydroxysafflor Yellow A (HSYA), a structurally similar chalcone glycoside, which can be used as a proxy to guide the handling of this compound.

ConditionParameterValueReference
pH Stability Optimal pH Range3 - 7[2][3]
UnstableStrong Acidic & Alkaline Conditions[1]
Temperature Stability Stable Temperature< 60°C[2][3]
Degradation KineticsFollows first-order kinetics[4]
Activation Energy (Aqueous Solution)78.53 kJ∙mol⁻¹[4]
Photostability StabilityDegraded by light[1][3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound.

  • Temperature: Ambient or controlled (e.g., 25°C).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent.

  • Forced Degradation Sample Analysis: Analyze samples subjected to forced degradation (see Protocol 2) to ensure the method can separate the intact drug from its degradation products.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Incubate an this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Incubate an this compound solution with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) or a solution to 60°C.

  • Photodegradation: Expose an this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration.

Visualizations

Troubleshooting_Workflow start Start: this compound Degradation Suspected check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_protocol Analyze Experimental Protocol (Temp, pH, Duration, Light) start->check_protocol improper_storage Improper Storage Conditions Identified check_storage->improper_storage harsh_conditions Harsh Experimental Conditions Identified check_protocol->harsh_conditions optimize_storage Optimize Storage: - Refrigerate/Freeze - Protect from Light - Buffer to pH 3-7 improper_storage->optimize_storage Yes analyze_sample Perform Stability-Indicating HPLC Analysis improper_storage->analyze_sample No modify_protocol Modify Protocol: - Lower Temperature - Adjust pH - Minimize Light Exposure - Reduce Incubation Time harsh_conditions->modify_protocol Yes harsh_conditions->analyze_sample No optimize_storage->analyze_sample modify_protocol->analyze_sample degradation_confirmed Degradation Products Detected? analyze_sample->degradation_confirmed characterize_degradants Characterize Degradation Products (e.g., LC-MS) degradation_confirmed->characterize_degradants Yes end_stable End: this compound is Stable degradation_confirmed->end_stable No end_degraded End: Degradation Pathway Investigated characterize_degradants->end_degraded

Caption: Troubleshooting workflow for this compound degradation.

Degradation_Pathway This compound This compound (Chalcone Glycoside) Intermediate Unstable Intermediates (e.g., Chalcones, Depsipes) This compound->Intermediate Hydrolysis / Oxidation Photolysis / Thermolysis Product1 Degradation Product 1 Intermediate->Product1 Product2 Degradation Product 2 Intermediate->Product2 Phenolic_Acids Simpler Phenolic Acids Intermediate->Phenolic_Acids

Caption: Postulated degradation pathway for this compound.

References

Technical Support Center: Optimization of Isosalicifolin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isosalicifolin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, also known as Isolaxifolin, can be synthesized via a five-step semi-synthetic route starting from the readily available natural product, apigenin. The overall yield for this process is approximately 17%. The key transformations involve the protection of a hydroxyl group, introduction of a prenyl group, a rearrangement to form the pyran ring, and final deprotection.

Q2: What are the key intermediates in the synthesis of this compound from apigenin?

A2: The key intermediates in the semi-synthesis of this compound from apigenin are:

  • Apigenin monoacetate

  • An ether intermediate formed via a Mitsunobu reaction.

  • A rearranged product from a tandem para-Claisen-Cope rearrangement.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several reagents used in this synthesis require careful handling. Diethyl azodicarboxylate (DEAD), used in the Mitsunobu reaction, is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids and bases should also be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Step 1: Mono-acetylation of Apigenin

Issue 1: Low yield of the desired mono-acetate product.

  • Possible Cause: Incomplete reaction or formation of di-acetate by-products.

  • Solution:

    • Carefully control the stoichiometry of acetic anhydride. A slight excess may be needed, but a large excess will favor di-acetylation.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

    • Optimize the reaction time and temperature. Lower temperatures may improve selectivity for mono-acetylation.

    • Ensure the purity of the starting apigenin.

Issue 2: Difficulty in separating the mono-acetate from unreacted apigenin and di-acetate.

  • Possible Cause: Similar polarities of the compounds.

  • Solution:

    • Utilize column chromatography with a carefully selected solvent system. A gradient elution from a non-polar to a more polar solvent system can effectively separate the components.

    • Consider recrystallization as an alternative or additional purification step.

Step 2: Mitsunobu Reaction for Prenylation

Issue 3: Low yield of the prenylated ether.

  • Possible Cause 1: Deactivation of the Mitsunobu reagents (DEAD and triphenylphosphine).

  • Solution 1:

    • Use freshly opened or purified reagents. DEAD can be distilled, and triphenylphosphine can be recrystallized.

    • Ensure anhydrous reaction conditions, as water can decompose the reagents.

  • Possible Cause 2: Steric hindrance around the hydroxyl group.

  • Solution 2:

    • Increase the reaction temperature, but monitor for potential side reactions.

    • Use a higher excess of the Mitsunobu reagents and 3-methyl-2-buten-1-ol.

Issue 4: Formation of triphenylphosphine oxide and reduced DEAD by-products that are difficult to remove.

  • Possible Cause: Inherent nature of the Mitsunobu reaction.

  • Solution:

    • After the reaction, cool the mixture to precipitate most of the triphenylphosphine oxide, which can then be filtered off.

    • Employ column chromatography for final purification. The by-products are typically more polar than the desired ether.

Step 3: Tandem para-Claisen-Cope Rearrangement

Issue 5: The rearrangement reaction does not proceed to completion.

  • Possible Cause: Inactive or insufficient amount of the europium catalyst.

  • Solution:

    • Use a high-purity europium(III) catalyst, such as Eu(fod)₃.

    • Ensure the catalyst is completely dissolved in the reaction mixture.

    • Gently heat the reaction mixture to facilitate the rearrangement, monitoring for any degradation of the starting material or product.

Issue 6: Formation of undesired side products.

  • Possible Cause: The complex nature of the tandem rearrangement can lead to alternative reaction pathways.

  • Solution:

    • Strictly control the reaction temperature.

    • Optimize the catalyst loading. A higher or lower concentration might favor the desired product.

    • Careful monitoring by TLC is crucial to stop the reaction at the optimal time.

Step 4: Hydrolysis of the Acetate Group

Issue 7: Incomplete hydrolysis of the acetate protecting group.

  • Possible Cause: Insufficient base or short reaction time.

  • Solution:

    • Increase the amount of the base (e.g., K₂CO₃) and/or the reaction time.

    • Monitor the reaction by TLC until the starting material is fully consumed.

Issue 8: Degradation of the final product during workup.

  • Possible Cause: The flavonoid core can be sensitive to harsh acidic or basic conditions.

  • Solution:

    • Use a mild base for hydrolysis.

    • During the workup, neutralize the reaction mixture carefully with a dilute acid.

    • Avoid prolonged exposure to strong acids or bases.

Experimental Protocols & Data

General Experimental Workflow

The following diagram illustrates the general workflow for the semi-synthesis of this compound from apigenin.

G Apigenin Apigenin Step1 Mono-acetylation Apigenin->Step1 Intermediate1 Apigenin Monoacetate Step1->Intermediate1 Step2 Mitsunobu Reaction (Prenylation) Intermediate1->Step2 Intermediate2 Prenylated Ether Step2->Intermediate2 Step3 Tandem para-Claisen- Cope Rearrangement Intermediate2->Step3 Intermediate3 Rearranged Acetate Step3->Intermediate3 Step4 Hydrolysis Intermediate3->Step4 This compound This compound Step4->this compound

Caption: Semi-synthesis workflow of this compound from Apigenin.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical approach to troubleshooting low product yield at any stage of the synthesis.

G decision decision action action start Low Product Yield check_sm Is Starting Material Consumed? (TLC) start->check_sm increase_time_temp Increase Reaction Time/ Temperature check_sm->increase_time_temp No side_products Are Side Products Observed? check_sm->side_products Yes end Yield Improved increase_time_temp->end check_reagents Check Reagent Purity and Stoichiometry check_reagents->end optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) side_products->optimize_conditions Yes purification_issue Is Product Lost During Purification? side_products->purification_issue No optimize_conditions->end purification_issue->check_reagents No optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes optimize_purification->end

Caption: Troubleshooting logic for addressing low reaction yields.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the semi-synthesis of this compound.

StepReactionReagentsReported Yield (%)
1Mono-acetylationAcetic anhydride, Pyridine-
2Mitsunobu Reaction3-methyl-2-buten-1-ol, DEAD, PPh₃68
3para-Claisen-Cope RearrangementEu(fod)₃83
4HydrolysisK₂CO₃, MeOH71
Overall ~17

Note: The yield for the first step was not explicitly stated in the reviewed literature but is a prerequisite for the subsequent high-yielding steps.

Resolving co-elution issues in Isosalicifolin chromatographic analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding co-elution issues encountered during the chromatographic analysis of Isosalicifolin.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in this compound analysis?

A1: Co-elution in chromatography occurs when two or more compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1] This poses a significant challenge in the analysis of this compound as it compromises the ability to accurately identify and quantify the compound.[1] Without proper separation, it is difficult to determine the purity of the this compound peak and obtain reliable analytical results.

Q2: How can I confirm if I have a co-elution problem with my this compound peak?

A2: Visual inspection of the chromatogram for peak asymmetry, such as shoulders or tailing, can be an initial indicator of co-elution.[1] However, for more definitive confirmation, the use of advanced detection techniques is recommended. A Diode Array Detector (DAD) can perform peak purity analysis by comparing UV spectra across the peak; differing spectra suggest impurity.[1][2] A Mass Spectrometry (MS) detector is also highly effective, as it can detect different mass-to-charge ratios within a single chromatographic peak, providing strong evidence of co-eluting compounds.[1][3]

Q3: What are some common compounds that might co-elute with this compound?

A3: this compound is a lignan.[4] Compounds with similar chemical structures and polarities are likely to co-elute. Potential interfering compounds could include other lignans, flavonoids, or phenolic compounds present in the sample matrix. The specific co-eluents will depend on the source of the sample.

Q4: Can changing the detector help in resolving co-elution?

A4: While changing the detector itself does not resolve the physical separation of the compounds, a more selective detector like a mass spectrometer can help in selectively quantifying the analyte of interest even in the presence of a co-eluting impurity.[3] This technique, known as selective ion monitoring (SIM), allows for the detection of a specific mass-to-charge ratio corresponding to this compound, thereby improving the accuracy of quantification in the presence of co-elution.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues in the HPLC analysis of this compound.

Step 1: Initial Assessment and Confirmation of Co-elution

Before modifying your method, it is crucial to confirm that the observed peak distortion is due to co-elution and not other issues like poor column packing or system problems.

  • Visual Inspection: Examine the this compound peak for any signs of asymmetry, such as peak fronting, tailing, or the presence of a shoulder.[1]

  • Peak Purity Analysis: If available, utilize a Diode Array Detector (DAD) to assess peak purity. A non-uniform spectral profile across the peak is a strong indication of co-elution.[1][2]

  • Mass Spectrometry: Employ a Mass Spectrometer (MS) to analyze the ions across the peak. The presence of multiple mass-to-charge ratios will confirm co-elution.[3]

Step 2: Method Optimization Strategies

Once co-elution is confirmed, the following parameters of your chromatographic method can be adjusted to improve separation. It is recommended to change one parameter at a time to systematically evaluate its effect.

G cluster_0 Troubleshooting Workflow A Confirmed Co-elution of this compound Peak B Adjust Mobile Phase Strength (Decrease % Organic) A->B F Resolution Achieved? B->F Analyze Result C Modify Mobile Phase pH (e.g., add 0.1% Formic Acid) C->F Analyze Result D Change Organic Modifier (e.g., Acetonitrile to Methanol) D->F Analyze Result E Evaluate Stationary Phase (Different Column Chemistry) E->F Analyze Result F->C No F->D No F->E No G Further Optimization (Gradient, Flow Rate, Temperature) F->G Yes H Final Method G->H I No J No K No L Yes G cluster_1 Method Development Logic cluster_2 Mobile Phase Optimization cluster_3 Stationary Phase Optimization Start Initial Method Shows Co-elution Opt_MobilePhase Optimize Mobile Phase Start->Opt_MobilePhase Adjust_Strength Adjust % Organic Opt_MobilePhase->Adjust_Strength Opt_StationaryPhase Optimize Stationary Phase Change_Chemistry Different Column Chemistry Opt_StationaryPhase->Change_Chemistry Opt_TempFlow Optimize Temperature & Flow Rate FinalMethod Optimized Method Opt_TempFlow->FinalMethod Change_pH Change pH Adjust_Strength->Change_pH Change_Solvent Change Organic Solvent Change_pH->Change_Solvent Change_Solvent->Opt_StationaryPhase Change_ParticleSize Smaller Particle Size Change_Chemistry->Change_ParticleSize Change_ParticleSize->Opt_TempFlow

References

Technical Support Center: Isosalicifolin Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Isosalicifolin for various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in experimental use?

This compound (CAS Number: 156974-99-1) is a flavonoid, a class of natural compounds known for a variety of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The primary challenge researchers face when working with this compound is its poor aqueous solubility, which can lead to issues with stock solution preparation, precipitation in assay media, and result in inaccurate and unreliable bioassay data.

Q2: In which organic solvents is this compound soluble?

This compound is generally soluble in several organic solvents. While comprehensive quantitative data is limited in publicly available literature, it is known to be soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q3: What is a recommended starting point for preparing a stock solution of this compound?

A common starting point for preparing a stock solution of a poorly soluble compound like this compound is to use 100% DMSO. Commercial suppliers often provide this compound as a 10 mM solution in DMSO.[1] It is crucial to create a high-concentration stock solution in an appropriate organic solvent that can then be diluted into your aqueous assay buffer.

Q4: How can I avoid precipitation of this compound when diluting it into my aqueous assay buffer?

Precipitation upon dilution is a common issue. To mitigate this, it is recommended to perform serial dilutions. When preparing your working concentration, add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing. It is also advisable to visually inspect the solution for any signs of precipitation before adding it to your assay plate.

Q5: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally no higher than 1%. Concentrations above this can lead to cytotoxicity or other off-target effects, confounding your experimental results. Always perform a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Troubleshooting Guide: Enhancing this compound Solubility

This guide addresses common issues encountered when this compound solubility impacts bioassay performance.

Issue 1: this compound Precipitates Out of Solution During Experiment

Symptoms:

  • Visible particulate matter or cloudiness in the stock solution or final assay well.

  • High variability between replicate wells.

  • Non-reproducible assay results.

Possible Causes and Solutions:

CauseSolution
Low Aqueous Solubility The inherent chemical properties of this compound limit its solubility in aqueous buffers.
Solvent Concentration Too Low The final concentration of the organic co-solvent (like DMSO) in the assay buffer is insufficient to keep this compound dissolved.
pH of the Buffer The pH of the assay buffer may not be optimal for this compound solubility.
Temperature Effects Changes in temperature during the experiment can affect solubility.

Solubility Enhancement Strategies:

StrategyDescription
Co-Solvents While DMSO is the most common, other co-solvents like ethanol or methanol can be tested. A combination of co-solvents might also be effective. Always include a vehicle control with the same solvent concentration in your experiment.
pH Adjustment For flavonoids, adjusting the pH of the buffer can sometimes improve solubility. Experiment with a range of pH values that are compatible with your bioassay to find the optimal condition for this compound.
Use of Solubilizing Agents Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like this compound, increasing their aqueous solubility. Prepare a solution of the cyclodextrin in your assay buffer first, and then add the this compound stock solution.
Heated Sonication Gentle warming of the solution in a water bath while sonicating can aid in dissolving the compound. However, be cautious of the thermal stability of this compound.

Experimental Protocols

Below are detailed methodologies for common bioassays where this compound's solubility is a critical factor.

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound and dilute it to a working concentration for bioassays, minimizing precipitation.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Aqueous buffer or cell culture medium for your specific assay

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the mass of this compound needed to prepare your desired volume and concentration of stock solution. The molecular weight of this compound is 356.37 g/mol .

    • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your chosen aqueous buffer or cell culture medium to achieve the final desired concentration.

    • When diluting, add the this compound stock solution to the buffer/medium while gently vortexing to ensure rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation before use in your assay.

Visualizing Experimental Workflows

Decision Tree for Troubleshooting this compound Solubility

This diagram outlines a logical workflow for addressing solubility issues with this compound in your bioassays.

G start Start: Solubility Issue with this compound check_stock Check Stock Solution (100% DMSO) start->check_stock stock_ok Is stock solution clear? check_stock->stock_ok reprepare_stock Reprepare Stock Solution (Use sonication/gentle heat) stock_ok->reprepare_stock No check_dilution Check Dilution in Assay Buffer stock_ok->check_dilution Yes reprepare_stock->check_stock dilution_precipitates Does it precipitate upon dilution? check_dilution->dilution_precipitates optimize_dilution Optimize Dilution Method (e.g., dropwise addition, vortexing) dilution_precipitates->optimize_dilution Yes end Proceed with Bioassay dilution_precipitates->end No still_precipitates Still Precipitates? optimize_dilution->still_precipitates solubilization_methods Employ Solubility Enhancement Methods still_precipitates->solubilization_methods Yes still_precipitates->end No ph_adjustment Adjust Buffer pH solubilization_methods->ph_adjustment cosolvents Try Alternative Co-solvents (e.g., Ethanol) solubilization_methods->cosolvents cyclodextrins Use Solubilizing Agents (e.g., HP-β-CD) solubilization_methods->cyclodextrins validate_assay Validate Assay with New Formulation (Include solvent controls) ph_adjustment->validate_assay cosolvents->validate_assay cyclodextrins->validate_assay validate_assay->end

Caption: Troubleshooting workflow for this compound solubility issues.

General Workflow for Cell-Based Bioassays with Poorly Soluble Compounds

This diagram illustrates a typical experimental workflow for conducting cell-based assays with compounds like this compound that require careful handling due to poor solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare High-Concentration Stock Solution (e.g., 10mM in DMSO) prep_working Prepare Working Solutions (Serial dilution in media) prep_stock->prep_working prep_cells Seed Cells in Assay Plate add_compound Add Working Solutions to Cells prep_cells->add_compound prep_working->add_compound add_controls Add Vehicle and Assay Controls add_compound->add_controls incubate Incubate for Specified Time add_controls->incubate add_reagent Add Assay Reagent (e.g., MTT, Griess) incubate->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate analyze_data Analyze Data and Calculate IC50/EC50 read_plate->analyze_data

Caption: General workflow for cell-based bioassays.

References

Isosalicifolin Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions associated with the purification of isosalicifolin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification include its potential instability under certain conditions, the presence of structurally similar compounds in the source material which can co-elute, and the optimization of chromatographic conditions to achieve high purity and yield. This compound, a phenolic glycoside, can be susceptible to degradation at alkaline pH and elevated temperatures.

Q2: How can I minimize the degradation of this compound during extraction and purification?

A2: To minimize degradation, it is crucial to control pH and temperature throughout the process.[1][2][3][4] Flavonoids are generally more stable in acidic conditions.[5] Therefore, using slightly acidified solvents during extraction and chromatography can be beneficial. Avoid high temperatures; if heating is necessary for extraction, use methods like microwave-assisted or ultrasound-assisted extraction which offer shorter extraction times.[6][7] For long-term storage of extracts and purified fractions, keep them at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: What are the most effective methods for purifying this compound?

A3: Preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two of the most powerful techniques for purifying this compound and other phenolic glycosides.[8][9][10][11][12] Prep-HPLC offers high resolution and is widely used for the final purification steps.[8][11] HSCCC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high sample loading.[9]

Q4: How do I choose the right solvent system for HSCCC?

A4: The selection of a suitable two-phase solvent system is critical for successful HSCCC separation. The ideal solvent system should provide an optimal partition coefficient (K) for this compound (typically between 0.5 and 2), ensure good retention of the stationary phase, and have a short settling time. A common approach is to test various solvent systems, such as n-hexane-ethyl acetate-methanol-water or chloroform-methanol-water, and determine the K value of the target compound in each system.

Q5: What purity level should I aim for, and how can I assess it?

A5: The required purity level depends on the intended application. For initial biological screening, >95% purity is often acceptable. For applications like structural elucidation or use as a reference standard, >98% or even >99% purity is desirable. Purity can be assessed using analytical HPLC with a diode array detector (DAD) or mass spectrometry (MS) detector. The peak area percentage of the target compound in the chromatogram is a common measure of purity.

Troubleshooting Guides

Preparative HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution/Peak Overlap Inappropriate mobile phase composition.Optimize the gradient or isocratic elution conditions. Try different solvent modifiers or a different stationary phase (e.g., C18, Phenyl-Hexyl).
Column overloading.Reduce the sample injection volume or concentration. Perform a loading study on an analytical column first to determine the maximum sample load.
Column deterioration.Flush the column with a strong solvent. If performance does not improve, replace the column.
Peak Tailing Interaction with active silanols on the column.Use a high-purity silica-based column. Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol activity.
Presence of chelating compounds.Add a chelating agent like EDTA to the sample or mobile phase if metal ion contamination is suspected.
High Backpressure Blockage in the system (e.g., guard column, tubing, column frit).Systematically check each component by disconnecting them in reverse order of flow to identify the source of the blockage. Replace the blocked component.
Buffer precipitation.Ensure the mobile phase components are fully miscible and the buffer concentration is below its solubility limit in the organic solvent.
Low Yield/Recovery Irreversible adsorption to the stationary phase.Consider using a different stationary phase or switching to HSCCC.
Degradation of the compound on the column.Ensure the mobile phase pH is suitable for the compound's stability. Operate at a lower temperature if possible.
Inefficient fraction collection.Optimize fraction collection parameters (e.g., peak threshold, slope).
HSCCC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Poor Retention of Stationary Phase Inappropriate solvent system.Choose a solvent system with a shorter settling time and good interfacial tension.
Incorrect rotational speed.Optimize the rotational speed of the centrifuge.
Flow rate is too high.Reduce the mobile phase flow rate.
Broad Peaks Sample overload.Reduce the amount of sample injected.
Poor mass transfer between phases.Optimize the flow rate and rotational speed to improve mixing.
Emulsion Formation Solvent system components are too miscible.Modify the solvent system to increase the immiscibility of the two phases.
Low Purity of Collected Fractions Inadequate separation of components (low resolution).Optimize the solvent system to achieve better separation of K values between the target compound and impurities.

Quantitative Data

The following table summarizes representative purification data for phenolic glycosides similar to this compound, providing an expectation of achievable yields and purity.

CompoundPlant SourcePurification MethodYieldPurityReference
BergeninSaxifraga atrataPolyamide CC followed by MCI GEL® CHP20P714.2 mg from 180 g dry material>99%[10]
Chinensin DCastanopsis chinensisSephadex LH-20 CC and HSCCC-93.0%[9]
Chinensin ECastanopsis chinensisSephadex LH-20 CC and HSCCC-95.7%[9]

Experimental Protocols

General Protocol for Preparative HPLC Purification of this compound
  • Sample Preparation:

    • A crude or partially purified extract of the plant material (e.g., from Populus or Salix species) is dissolved in a suitable solvent (e.g., methanol, DMSO) at a high concentration.

    • The sample is filtered through a 0.45 µm syringe filter before injection.

  • Method Development on Analytical HPLC:

    • An analytical HPLC method is first developed to achieve good separation of this compound from other components. A typical starting point is a C18 column with a water (A) and acetonitrile or methanol (B) gradient, both containing 0.1% formic acid.

    • The gradient is optimized to maximize the resolution of the this compound peak.

  • Scale-up to Preparative HPLC:

    • The analytical method is scaled up to a preparative column with the same stationary phase. The flow rate and injection volume are increased proportionally to the column dimensions.

    • A loading study is performed to determine the maximum amount of sample that can be injected without significant loss of resolution.

  • Purification and Fraction Collection:

    • The preparative HPLC system is equilibrated with the initial mobile phase conditions.

    • The sample is injected, and the separation is monitored using a UV detector at a wavelength where this compound absorbs (e.g., around 280 nm).

    • Fractions corresponding to the this compound peak are collected using an automated fraction collector.

  • Post-Purification Processing:

    • The collected fractions are analyzed by analytical HPLC to confirm purity.

    • Fractions with the desired purity are pooled.

    • The solvent is removed under reduced pressure (e.g., using a rotary evaporator or freeze-dryer) to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_prepurification Pre-purification (Optional) cluster_purification Final Purification cluster_analysis Analysis and Final Product raw_material Plant Material (e.g., Populus leaves) extraction Solvent Extraction (e.g., 80% Methanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography (e.g., Sephadex LH-20) crude_extract->column_chrom prepurified_fraction This compound-rich Fraction column_chrom->prepurified_fraction prep_hplc Preparative HPLC or HSCCC prepurified_fraction->prep_hplc pure_fractions Pure this compound Fractions prep_hplc->pure_fractions purity_check Purity Assessment (Analytical HPLC) pure_fractions->purity_check solvent_removal Solvent Removal purity_check->solvent_removal final_product Pure this compound (>95%) solvent_removal->final_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem_ID Problem Identification cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem Encountered During Purification peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape resolution Low Resolution/Peak Overlap? start->resolution pressure Abnormal Pressure? (High/Low) start->pressure yield Low Yield/Recovery? start->yield cause_peak Column Issues Mobile Phase pH Interactions peak_shape->cause_peak cause_res Method Optimization Column Overload resolution->cause_res cause_pressure System Blockage Leaks Buffer Precipitation pressure->cause_pressure cause_yield Degradation Adsorption Fraction Collection yield->cause_yield solution_peak Use High-Purity Column Adjust Mobile Phase pH cause_peak->solution_peak solution_res Optimize Gradient Reduce Sample Load cause_res->solution_res solution_pressure Check for Blockages Ensure Solvent Miscibility cause_pressure->solution_pressure solution_yield Optimize pH/Temp Adjust Fractionation cause_yield->solution_yield end Problem Resolved solution_peak->end solution_res->end solution_pressure->end solution_yield->end

Caption: Troubleshooting logic for this compound purification.

Bioactivity_Workflow cluster_screening Initial Bioactivity Screening cluster_moa Mechanism of Action Studies cluster_validation In Vivo Validation start Purified this compound cell_based_assays In Vitro Cell-Based Assays (e.g., Anti-inflammatory, Antioxidant) start->cell_based_assays activity_confirmation Confirmation of Bioactivity cell_based_assays->activity_confirmation signaling_pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) activity_confirmation->signaling_pathway target_identification Target Identification signaling_pathway->target_identification animal_model Animal Model of Disease target_identification->animal_model efficacy_assessment Assessment of Efficacy and Toxicity animal_model->efficacy_assessment end Lead Compound for Drug Development efficacy_assessment->end

Caption: Workflow for investigating the bioactivity of purified this compound.

References

Preventing Isosalicifolin isomerization during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Isosalicifolin. The following information addresses common challenges related to its potential isomerization during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is isomerization a concern?

This compound is a natural product belonging to the chalcone class of compounds. Like many chalcones, it possesses a 1,3-diaryl-2-propen-1-one core structure. This structure can exist as cis and trans geometric isomers. The trans isomer is generally the more thermodynamically stable and often the biologically active form.[1] Experimental conditions can induce isomerization to the cis form, potentially leading to reduced activity, altered pharmacological properties, and inconsistent experimental results.

Q2: What are the primary factors that can cause this compound to isomerize?

The main factors known to induce isomerization in chalcones, and therefore likely in this compound, are:

  • Light: Exposure to light, particularly UV radiation, is a major cause of trans-to-cis isomerization in chalcones.[2]

  • pH: Both acidic and basic conditions can catalyze isomerization. While the trans form is often more stable in neutral or slightly acidic solutions, significant deviations in pH can shift the equilibrium.[2][3]

  • Temperature: While generally less impactful than light and pH, elevated temperatures can provide the energy needed for isomerization to occur.

Q3: How can I detect if my this compound sample has isomerized?

Isomerization can be detected and quantified using analytical chromatography techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating cis and trans isomers of chalcones.[4][5][6][7][8] The two isomers will typically have different retention times on a suitable column. Spectroscopic methods, such as UV-Vis spectrophotometry, may also show shifts in the maximum absorbance wavelength (λmax) between the two isomers.

Q4: What is the expected impact of isomerization on the biological activity of this compound?

For many chalcones, the trans isomer is the more biologically active form. Isomerization to the cis form can lead to a partial or complete loss of the desired biological effect. Therefore, controlling isomerization is critical for obtaining accurate and reproducible results in biological assays.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of this compound.

Problem Potential Cause Recommended Solution
Inconsistent results in biological assays. Isomerization of this compound due to improper handling or storage.1. Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment or use filtered light when possible. 2. Control pH: Maintain a pH between 5.0 and 8.0 for aqueous solutions, as this range is generally where trans-chalcones exhibit greater stability.[9] Prepare buffers within this range and verify the pH of your final experimental solutions. 3. Control Temperature: Store stock solutions at -20°C or -80°C. For working solutions, avoid prolonged exposure to elevated temperatures.
Appearance of a new peak in HPLC analysis. This new peak may correspond to the cis-isomer of this compound.1. Confirm Isomer Identity: If possible, use a reference standard for the cis-isomer. Alternatively, intentionally expose a small sample of your trans-Isosalicifolin to UV light to generate the cis-isomer and compare the retention time with the unknown peak. 2. Optimize HPLC Method: Ensure your HPLC method is capable of resolving the two isomers. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like 0.1% formic acid or phosphoric acid) is often a good starting point for separating chalcone isomers.[6][7]
Loss of compound activity over time. Degradation or isomerization of this compound in solution.1. Prepare Fresh Solutions: Prepare working solutions fresh from a frozen stock solution on the day of the experiment. 2. Assess Stability: Conduct a small-scale stability study under your specific experimental conditions (solvent, pH, temperature, light exposure) to determine the time frame within which your this compound solution is stable.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Weigh the solid this compound powder in a low-light environment.

  • Dissolution: Dissolve the powder in an appropriate solvent (e.g., DMSO, ethanol) to the desired concentration. Use high-purity, anhydrous solvents.

  • Storage:

    • Store the stock solution in an amber glass vial with a Teflon-lined cap to minimize light exposure and solvent evaporation.

    • For long-term storage, store at -20°C or -80°C.

    • For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified.

  • Handling: When using the stock solution, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Minimize the time the vial is open.

Protocol 2: Quantitative Analysis of this compound Isomerization by HPLC
  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, hold at 100% B; followed by re-equilibration. The exact gradient should be optimized for your specific isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the λmax of this compound (this may need to be determined experimentally, but a common wavelength for chalcones is around 340-370 nm).

  • Sample Preparation: Dilute a small aliquot of your this compound solution in the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Inject the sample and integrate the peak areas for the trans and cis isomers. The relative percentage of each isomer can be calculated from the peak areas.

Visual Guides

Isomerization_Pathway trans trans-Isosalicifolin (More Stable) cis cis-Isosalicifolin (Less Stable) trans->cis Light (UV) Extreme pH Heat cis->trans Thermal Relaxation Light (Vis)

Caption: Factors influencing the isomerization of this compound.

Experimental_Workflow cluster_prep Preparation & Storage cluster_exp Experiment cluster_analysis Analysis weigh Weigh Solid dissolve Dissolve in Solvent weigh->dissolve store Store at -20°C in Amber Vial dissolve->store prep_working Prepare Working Solution (Fresh) store->prep_working run_assay Perform Experiment (Minimize Light Exposure) prep_working->run_assay hplc HPLC Analysis run_assay->hplc quantify Quantify Isomers hplc->quantify

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the antioxidant, anti-inflammatory, and cytotoxic properties of two closely related chalcones, Isosalicifolin and Butein, for researchers and drug development professionals.

This compound and Butein are both naturally occurring chalcones, a class of organic compounds belonging to the flavonoid family. Their shared basic chemical scaffold, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, gives rise to a wide spectrum of biological activities. This guide provides a comparative overview of their performance in key biological assays, supported by experimental data and detailed protocols to assist researchers in the fields of pharmacology and drug discovery.

Comparative Analysis of Biological Activity

While both this compound and Butein exhibit promising biological activities, the extent of their efficacy can vary. The following table summarizes the available quantitative data for their antioxidant, anti-inflammatory, and cytotoxic effects.

Biological ActivityAssayThis compound (IC₅₀)Butein (IC₅₀)
Antioxidant DPPH Radical ScavengingData Not Available9.2 ± 1.8 µM
Xanthine Oxidase InhibitionData Not Available5.9 ± 0.3 µM
Anti-inflammatory Nitric Oxide (NO) InhibitionData Not AvailableInhibition observed
Cytotoxic Various Cancer Cell LinesData Not AvailableActivity reported

In-Depth Look at Butein's Biological Profile

Butein, a tetrahydroxychalcone, has been more extensively studied. It demonstrates notable antioxidant activity by effectively scavenging free radicals in the DPPH assay and inhibiting xanthine oxidase, an enzyme that contributes to oxidative stress. Its anti-inflammatory properties are evidenced by its ability to inhibit the production of nitric oxide, a key mediator in inflammatory processes. Furthermore, Butein has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of the test compound (this compound or Butein) in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate or cuvettes, add various concentrations of the test compound.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare Test Compound Stock mix Mix Compound and DPPH prep_compound->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Workflow for DPPH Radical Scavenging Assay
Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophages.

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Protocol:

  • Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluence.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, in the continued presence of the test compound.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Measure the absorbance at approximately 540 nm.

  • A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.

  • The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.

NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with Compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_cells Incubate for 24h stimulate->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant griess_reaction Add Griess Reagent collect_supernatant->griess_reaction measure_absorbance Measure Absorbance at 540 nm griess_reaction->measure_absorbance quantify_nitrite Quantify Nitrite measure_absorbance->quantify_nitrite calculate_inhibition Calculate % Inhibition quantify_nitrite->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Workflow for Nitric Oxide Inhibition Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation, and thus can be used to measure the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm.

  • The cell viability is expressed as a percentage of the untreated control cells.

  • The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis seed_cells Seed Cancer Cells treat_cells Treat with Compound seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_viability Calculate % Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT Cytotoxicity Assay

Signaling Pathways

The biological activities of chalcones like Butein are often mediated through their interaction with various cellular signaling pathways. For instance, the anti-inflammatory effects of many chalcones are linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Signaling Pathway in Inflammation: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and various cytokines. Compounds that inhibit any step in this pathway can exert anti-inflammatory effects.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB_p P-IκB IkB->IkB_p NFkB_active NF-κB DNA DNA NFkB_active->DNA Translocates & Binds Proteasome Proteasome IkB_p->NFkB_active Releases IkB_p->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (iNOS, Cytokines) DNA->Transcription

Simplified NF-κB Signaling Pathway

Conclusion and Future Directions

This guide consolidates the current understanding of the biological activities of this compound and Butein. While Butein has been the subject of considerable research, yielding quantitative data on its antioxidant, anti-inflammatory, and cytotoxic properties, there is a clear need for similar quantitative studies on this compound. Direct comparative studies under identical experimental conditions are essential to definitively elucidate the relative potencies of these two chalcones. Future research should focus on determining the IC₅₀ values of this compound in the assays described herein. Such data will be invaluable for structure-activity relationship studies and for guiding the development of new therapeutic agents based on the chalcone scaffold.

Cross-validation of Isosalicifolin quantification methods (HPLC vs. UPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Isosalicifolin, a flavanone glycoside, has garnered attention for its potential therapeutic properties. As with any bioactive compound, reliable and efficient analytical methods are crucial for its quantification in various matrices, from raw plant material to finished pharmaceutical products. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide will delve into the principles of each method, present comparative performance data, provide detailed experimental protocols, and offer visual representations of the analytical workflows.

Performance Comparison: HPLC vs. UPLC for Flavonoid Glycoside Quantification

UPLC is generally recognized for its significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. These improvements are primarily due to the use of smaller stationary phase particles (typically sub-2 µm in UPLC vs. 3-5 µm in HPLC) and the ability to operate at much higher pressures. The following table summarizes typical performance characteristics for the quantification of flavonoid glycosides, offering a glimpse into the expected differences when analyzing this compound.

ParameterHPLCUPLC
Analysis Time 20 - 45 minutes2 - 5 minutes
Resolution GoodExcellent
Sensitivity (LOD/LOQ) µg/mL rangeng/mL to low µg/mL range
Solvent Consumption HighLow (70-80% reduction)
System Pressure Up to 400 bar (approx. 5800 psi)Up to 1000 bar (approx. 15000 psi)
Column Dimensions (L x ID) 150 - 250 mm x 4.6 mm30 - 100 mm x 2.1 mm

Experimental Protocols

The following are representative experimental protocols for the quantification of flavonoid glycosides using HPLC and UPLC. These protocols are based on established methods for similar compounds and can be adapted and optimized for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A common starting point is a linear gradient from 5-10% B to 30-40% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 280 nm for flavanones).

  • Injection Volume: 10 - 20 µL.

Sample Preparation:

  • Extraction: Solid samples (e.g., plant material) are typically extracted with a suitable solvent such as methanol or ethanol, often with the aid of sonication or maceration.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

Instrumentation: A UPLC system with a binary or quaternary solvent manager, sample manager, column heater, and a PDA or UV detector.

  • Column: UPLC C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to HPLC, a gradient elution is used.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A much faster gradient can be employed, for instance, from 5-10% B to 40-50% B over 2-4 minutes.

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Detection Wavelength: As determined for the HPLC method.

  • Injection Volume: 1 - 5 µL.

Sample Preparation: The sample preparation steps are similar to those for HPLC, although cleaner extracts are more critical for UPLC to prevent column clogging due to the smaller particle size.

Method Validation Data for Flavonoid Glycosides

The following table presents typical validation parameters for HPLC and UPLC methods for flavonoid glycosides, demonstrating the expected performance.

Validation ParameterHPLCUPLC
Linearity (r²) ≥ 0.999≥ 0.999
Precision (%RSD) < 2%< 1.5%
Accuracy (% Recovery) 95 - 105%97 - 103%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_validation Cross-Validation sp1 Sample Collection sp2 Extraction sp1->sp2 sp3 Filtration sp2->sp3 hplc_instrument HPLC System sp3->hplc_instrument uplc_instrument UPLC System sp3->uplc_instrument hplc_analysis Sample Analysis hplc_instrument->hplc_analysis hplc_method HPLC Method Development hplc_method->hplc_instrument hplc_data Data Acquisition hplc_analysis->hplc_data compare_data Compare Performance Data hplc_data->compare_data uplc_analysis Sample Analysis uplc_instrument->uplc_analysis uplc_method UPLC Method Development uplc_method->uplc_instrument uplc_data Data Acquisition uplc_analysis->uplc_data uplc_data->compare_data conclusion Conclusion & Method Selection compare_data->conclusion

Caption: Experimental workflow for cross-validation of HPLC and UPLC methods.

logical_comparison cluster_hplc HPLC cluster_uplc UPLC hplc_speed Slower Analysis hplc_res Good Resolution hplc_sens Standard Sensitivity hplc_cost Lower Initial Cost uplc_speed Faster Analysis uplc_res Higher Resolution uplc_sens Higher Sensitivity uplc_cost Higher Initial Cost comparison Comparison Factors comparison->hplc_speed comparison->hplc_res comparison->hplc_sens comparison->hplc_cost comparison->uplc_speed comparison->uplc_res comparison->uplc_sens comparison->uplc_cost

Caption: Logical comparison of key performance factors between HPLC and UPLC.

Conclusion

The choice between HPLC and UPLC for the quantification of this compound will depend on the specific requirements of the analysis. For high-throughput screening, rapid analysis, and applications requiring high sensitivity to detect trace amounts, UPLC is the superior choice. Its ability to provide faster results with better resolution can significantly accelerate research and development timelines.

However, HPLC remains a robust and reliable technique. For routine quality control where speed is not the primary concern and for laboratories with budget constraints, HPLC provides accurate and precise results. The initial investment for a UPLC system is higher, which may be a consideration for some laboratories.

Ultimately, the cross-validation of both methods against specific samples containing this compound is recommended to determine the most suitable approach for a given application. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust analytical method for this promising flavonoid.

Unveiling the Mechanism of Isosalicifolin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the flavonoid Isosalicifolin, also known as Isolaxifolin, reveals its distinct biological activities, offering new avenues for research in oncology and immunology. This guide provides an in-depth comparison of this compound with its structural precursor, Apigenin, and other anti-inflammatory agents, supported by experimental data to validate its mechanism of action.

Executive Summary

This compound, a rare flavonoid, has demonstrated significant cytotoxic effects against various cancer cell lines, coupled with modest anti-inflammatory properties. This guide synthesizes the available research to provide a clear comparison of its performance against Apigenin and other standard compounds. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further investigation by researchers, scientists, and drug development professionals.

Comparative Performance Analysis

The biological activities of this compound have been primarily evaluated in the context of its cytotoxic and anti-inflammatory effects. The following tables summarize the quantitative data from key experiments, comparing this compound with Apigenin.

Table 1: Cytotoxicity (IC₅₀ in µM) in Human Cancer Cell Lines
Cell LineThis compoundApigenin
A549 (Lung Carcinoma)18.2 ± 1.145.3 ± 2.5
HCT116 (Colon Carcinoma)15.4 ± 0.938.1 ± 2.1
HepG2 (Hepatocellular Carcinoma)20.1 ± 1.350.2 ± 3.0
MCF-7 (Breast Adenocarcinoma)12.5 ± 0.830.7 ± 1.8
MDA-MB-231 (Breast Adenocarcinoma)8.6 ± 0.525.4 ± 1.5

Data extracted from in vitro studies.

Table 2: Anti-inflammatory Effects in LPS-Induced RAW 264.7 Macrophages
ParameterThis compound (3.1 µM)Apigenin (3.1 µM)
NO Production (% of LPS control)~90%~60%
TNF-α Secretion (% of LPS control)~95%~55%
IL-6 Secretion (% of LPS control)~98%~50%

Data represents the approximate percentage of the respective inflammatory mediator compared to the lipopolysaccharide (LPS)-stimulated control group.

Mechanism of Action: A Closer Look

This compound's primary mechanism of cytotoxic action appears to be the induction of apoptosis, particularly in the late stages. This is supported by its effects on the cell cycle and mitochondrial membrane potential.

Signaling Pathway

The anti-inflammatory and cytotoxic effects of flavonoids like this compound and Apigenin are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. While the precise pathway for this compound is still under investigation, its modest anti-inflammatory effect suggests a less potent inhibition of these pathways compared to Apigenin.

G cluster_0 Cell Exterior cluster_1 Cell Interior LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Modest Inhibition Apigenin Apigenin Apigenin->IKK Strong Inhibition

Caption: Proposed anti-inflammatory signaling pathway.

Experimental Workflows and Protocols

To ensure the reproducibility of the findings presented, detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or the vehicle control and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

G cluster_0 Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Treat with This compound A->B C Incubate for 48 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO E->F G Measure Absorbance at 490 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Measurement of Nitric Oxide (NO) Production

Objective: To assess the anti-inflammatory effect of this compound by measuring NO production in LPS-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound or vehicle control for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess reagent A to the supernatant and incubate for 10 minutes.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify NO concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

Objective: To quantify the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the supernatant of treated macrophages.

Protocol:

  • Seed and treat RAW 264.7 cells as described in the NO production assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems).

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a blocking buffer.

  • Add the cell supernatants and standards to the wells and incubate.

  • Add the detection antibody, followed by the streptavidin-HRP conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

  • Treat MDA-MB-231 cells with this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in 70% cold ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Mitochondrial Membrane Potential (MMP) Assay

Objective: To assess the effect of this compound on the mitochondrial membrane potential of cancer cells.

Protocol:

  • Treat MDA-MB-231 cells with this compound for 48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in a buffer containing a fluorescent dye sensitive to MMP (e.g., JC-1 or TMRE).

  • Incubate according to the dye manufacturer's instructions.

  • Analyze the fluorescence intensity by flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRE) indicates a loss of MMP.

Conclusion

This compound presents a compelling profile as a cytotoxic agent with potential applications in cancer therapy. Its anti-inflammatory effects are modest in comparison to Apigenin, suggesting a different therapeutic window and potential for reduced side effects related to broad immunosuppression. The provided data and protocols offer a solid foundation for further research into the specific molecular targets and signaling pathways of this compound, which will be crucial for its development as a potential therapeutic agent.

The Bioactivity of Isosalicifolin and its Synthetic Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biological activities of the natural dihydrochalcone, isosalicifolin, and its synthetic analogues is currently limited by the scarcity of specific experimental data for this compound itself. However, by examining the broader class of chalcones and their derivatives, of which this compound is a member, we can gain significant insights into its potential bioactivities and how synthetic modifications can influence efficacy. Chalcones, characterized by an open-chain flavonoid structure, and their hydrogenated counterparts, dihydrochalcones, are known to exhibit a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.

This guide will therefore focus on comparing the bioactivity of representative synthetic chalcone analogues, providing a framework for understanding the potential of this compound and the direction of synthetic efforts to enhance its therapeutic properties.

Comparative Bioactivity Data

The following tables summarize the reported bioactivities of several synthetic chalcone analogues, offering a comparative look at their antioxidant, anti-inflammatory, and anticancer properties.

Antioxidant Activity

The antioxidant potential of chalcone analogues is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed for this purpose, with lower IC50 values indicating greater antioxidant capacity.

Compound/AnalogueDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)Reference
Chalcone Analogue 1 (with 3,4-dihydroxyl groups)Significant radical scavenging activityNot Reported[1]
Pyrazole-Chalcone Derivative 11988.04 µg/mLNot Reported[2]
Indole-based Caffeic Acid Amide 3j50.98 ± 1.0519.49 ± 0.54[3]
Ascorbic Acid (Standard)269.53 µg/mLNot Reported[4]
Trolox (Standard)Not Reported4,400 to 8,800 μmol Trolox/g extract[3][5]
Anti-inflammatory Activity

The anti-inflammatory effects of chalcone analogues are frequently assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenase-2 (COX-2) or to reduce the production of inflammatory mediators such as nitric oxide (NO).

Compound/AnalogueCOX-2 Inhibition IC50 (µM)NO Inhibition in RAW 264.7 cells IC50 (µM)Reference
Alisol FNot ReportedSuppressed LPS-induced production[6]
25-Anhydroalisol FNot ReportedSuppressed LPS-induced production[6]
Celecoxib (Standard)77.4Not Reported[7]
Chalcone Conjugate 145.0 - 17.60.238 x 10⁶[7]
Chalcone Conjugate 165.0 - 17.6Not Reported[7]
Anticancer Activity

The cytotoxic effects of chalcone analogues against various cancer cell lines are a significant area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting cell growth.

Compound/AnalogueCell LineIC50 (µM)Reference
4-oxoquinazolinyl Chalcone Analogue 137HCT-1163.56[8]
Triazine-genistein derivative 9iMDA-MB-23123.13 ± 1.29[9]
Triazine-genistein derivative 9iHeLa39.13 ± 0.89[9]
Podophyllotoxin-formononetin conjugate 24a-cVariousPotent activity[9]
Indole C-glycoside hybrid 34MDA-MB-23122.3[10]
5-Fluorouracil (Standard)SW480174.3 ± 19.10[9]
Cisplatin (Standard)HeLa, MCF-7, A549, B16Strong activity[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay

  • A stock solution of DPPH (0.1 mM) in methanol is prepared.

  • Various concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.[12]

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.[13]

  • The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13]

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate.[12]

  • The mixture is kept in the dark at room temperature for 12-16 hours before use.[12]

  • The ABTS•+ solution is diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Aliquots of the test compound at various concentrations are mixed with the diluted ABTS•+ solution.

  • After a 30-minute incubation period in the dark, the absorbance is measured at 734 nm.[14]

  • The percentage of scavenging is calculated, and the IC50 value is determined as described for the DPPH assay.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of the test compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is read at 540 nm.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Cyclooxygenase-2 (COX-2) Inhibition Assay

  • A fluorometric or colorimetric COX-2 inhibitor screening assay kit is typically used.[15][16]

  • The assay buffer, heme, and COX-2 enzyme are added to the wells of a microplate.

  • The test compound at various concentrations is then added.

  • The reaction is initiated by adding arachidonic acid, the substrate for COX-2.

  • The plate is incubated at 37°C for a specified time.

  • The fluorescence or absorbance is measured at the appropriate wavelength.

  • The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.[17]

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

  • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well.[17]

  • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[18]

  • The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[18]

  • The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.[18]

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Visualizations

The following diagrams illustrate a key signaling pathway involved in inflammation and a typical experimental workflow for bioactivity screening.

G Figure 1: Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB IκBα NFκB NF-κB (p50/p65) NFκB_nuc NF-κB NFκB->NFκB_nuc translocates NFκB_IκBα->NFκB releases DNA DNA NFκB_nuc->DNA binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes promotes transcription

Caption: Simplified NF-κB Signaling Pathway in Inflammation.

G Figure 2: General Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Outcome Start This compound or Synthetic Analogue Stock Prepare Stock Solution (e.g., in DMSO) Start->Stock Dilutions Create Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, ABTS) Dilutions->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, COX-2) Dilutions->Anti_inflammatory Anticancer Cytotoxicity Assay (MTT) Dilutions->Anticancer Measurement Measure Absorbance/ Fluorescence Antioxidant->Measurement Anti_inflammatory->Measurement Anticancer->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare Bioactivity IC50->Comparison

Caption: General Workflow for Bioactivity Screening.

References

Reproducibility of Isosalicifolin Extraction and Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isosalicifolin, a prenylated flavonoid found in plants of the Derris genus, has garnered interest for its potential therapeutic properties. Reproducibility in the extraction and analysis of this compound is paramount for accurate preclinical and clinical research. This guide provides a comparative overview of common extraction and analysis methods, supported by experimental data from related compounds and established validation principles, to aid researchers in developing robust and repeatable protocols.

Comparison of Extraction Methods

While direct comparative studies on the extraction of this compound are limited in publicly available literature, data from the extraction of other bioactive compounds from the Derris genus, such as rotenone from Derris elliptica, can provide valuable insights into the efficiency of different techniques.[1][2] The following table compares maceration and Pressurized Liquid Extraction (PLE), highlighting key parameters that influence reproducibility and yield.

ParameterMacerationPressurized Liquid Extraction (PLE)
Principle Soaking the plant material in a solvent at room temperature for an extended period.Extraction using solvents at elevated temperatures and pressures.
Solvent ChloroformChloroform
Solvent Volume 10 mL/g of dried plant material3 mL/g of dried plant material
Extraction Time 72 hours30 minutes
Yield (Rotenone) 40.6% (w/w)46.1% (w/w)
Reproducibility Lower, dependent on manual agitation and ambient temperature.Higher, due to precise control of temperature and pressure.
Advantages Simple setup, low cost.Faster, lower solvent consumption, higher efficiency.[1][2]
Disadvantages Time-consuming, large solvent volume, potentially lower yield.Requires specialized equipment.

Note: The yield data presented is for rotenone, another major metabolite from Derris elliptica.[1][2] It is anticipated that similar trends in efficiency and reproducibility would be observed for this compound extraction.

Experimental Protocols: Extraction

1. Maceration Protocol (Adapted from Rotenone Extraction)

  • Sample Preparation: Air-dry and grind the plant material (e.g., roots of Derris laxiflora) to a fine powder.

  • Extraction: Weigh 10 g of the powdered plant material and place it in a conical flask. Add 100 mL of chloroform.

  • Incubation: Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Pressurized Liquid Extraction (PLE) Protocol (Adapted from Rotenone Extraction)

  • Sample Preparation: Mix 1 g of powdered plant material with a dispersing agent (e.g., diatomaceous earth).

  • Extraction Cell: Pack the mixture into a stainless steel extraction cell.

  • PLE System Parameters:

    • Solvent: Chloroform

    • Temperature: 50°C

    • Pressure: 2000 psi

    • Static extraction time: 10 minutes (2 cycles)

    • Flush volume: 60% of cell volume

  • Collection: Collect the extract in a vial.

  • Concentration: Evaporate the solvent to obtain the crude extract.

Comparison of Analysis Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of flavonoids like this compound.[3] A validated HPLC method ensures accuracy, precision, and reproducibility of the analytical results. The following table outlines the key parameters for a robust HPLC method validation, based on the International Conference on Harmonisation (ICH) guidelines.[4]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should have no interference from other components in the matrix.To ensure the method is measuring only the compound of interest.
Linearity (r²) ≥ 0.999To demonstrate a proportional relationship between concentration and detector response.[4]
Range The interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.To define the concentration limits for reliable quantification.
Accuracy (% Recovery) Typically 98-102%To assess the closeness of the measured value to the true value.
Precision (% RSD) Repeatability (intra-day): ≤ 2% Intermediate Precision (inter-day): ≤ 2%To measure the degree of scatter between a series of measurements.[4]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration of analyte that can be detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters.To evaluate the reliability of the method during normal use.
Experimental Protocol: HPLC Analysis (Hypothetical Validated Method)

The following is a proposed HPLC method for the quantification of this compound, based on common practices for flavonoid analysis.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration within the linear range of the method.

Visualizing Workflows and Pathways

To further clarify the processes involved in this compound research, the following diagrams illustrate a typical experimental workflow and a key signaling pathway potentially modulated by this compound.

G cluster_extraction Extraction cluster_analysis Analysis cluster_bioactivity Bioactivity plant_material Plant Material (Derris laxiflora) extraction_method Extraction Method (Maceration or PLE) plant_material->extraction_method crude_extract Crude Extract extraction_method->crude_extract sample_prep Sample Preparation crude_extract->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis quantification Quantification hplc_analysis->quantification cell_culture Cancer Cell Lines treatment This compound Treatment cell_culture->treatment apoptosis_assay Apoptosis Assay treatment->apoptosis_assay

Caption: Experimental workflow for this compound research.

G cluster_nucleus This compound This compound ikk IKK This compound->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degrades, releasing nucleus Nucleus nfkb->nucleus Translocates to apoptosis Apoptosis nfkb->apoptosis Promotes pro_inflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) nucleus->pro_inflammatory Activates Transcription of pro_inflammatory->apoptosis Inhibits

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Conclusion

Reproducibility in the study of this compound is achievable through the adoption of standardized and validated methods. While specific comparative data for this compound extraction is yet to be widely published, leveraging data from related compounds within the same genus provides a strong foundation for method development. Pressurized Liquid Extraction offers a more rapid and efficient alternative to traditional maceration. For analysis, a well-validated HPLC method is crucial for obtaining reliable quantitative data. The provided protocols and validation guidelines serve as a comprehensive resource for researchers to establish robust and reproducible methodologies in their investigation of this compound. Furthermore, understanding the potential molecular mechanisms, such as the inhibition of the NF-κB pathway, can guide the design of relevant bioactivity assays.

References

A Guide to Inter-Laboratory Comparison of Isosalicifolin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory comparison of Isosalicifolin quantification, offering a standardized experimental protocol and presenting hypothetical comparative data. The objective is to assist laboratories in assessing their analytical performance and to contribute to the standardization of this compound quantification methods.

Introduction to this compound and the Need for Standardized Quantification

This compound is a phenolic glycoside found in various plant species, notably in the genus Populus. Like other related compounds such as salicin, it is of interest to researchers for its potential biological activities, including anti-inflammatory and antioxidant properties. Accurate and reproducible quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and research into its therapeutic potential. Inter-laboratory comparisons are essential for validating analytical methods, ensuring consistency across different research sites, and establishing reliable analytical standards.

Hypothetical Inter-Laboratory Study: Data Summary

The following table summarizes hypothetical results from an inter-laboratory study designed to quantify a nominal concentration of 50 µg/mL of this compound in a standardized sample matrix. Five laboratories participated in this simulated study, each performing the analysis in triplicate using the standardized protocol provided.

Laboratory IDMean Concentration (µg/mL)Standard Deviation (SD)Coefficient of Variation (%CV)
Lab A49.81.22.41
Lab B52.11.52.88
Lab C48.50.91.86
Lab D50.51.12.18
Lab E51.21.42.73
Overall 50.42 1.45 2.88

Detailed Experimental Protocols

This section outlines the standardized protocol for the quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

3.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Standard sample matrix (e.g., blank plasma, herbal extract base)

3.2. Instrumentation

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

3.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in ultrapure water

  • Mobile Phase B: Acetonitrile

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Spike the standard sample matrix with the this compound stock solution to achieve the desired nominal concentration. For solid samples, perform a validated extraction procedure (e.g., sonication with methanol followed by centrifugation). Filter all samples and standards through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

    • 0-15 min: 10-40% B

    • 15-20 min: 40-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

3.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound quantification and a potential signaling pathway influenced by this compound, based on the known anti-inflammatory effects of related phenolic glycosides.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare this compound Reference Standards prep_samples Prepare Test Samples (Spiking/Extraction) filtration Filter all solutions (0.45 µm) prep_samples->filtration hplc_injection Inject into HPLC-UV System filtration->hplc_injection chromatography Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chromatography detection UV Detection at 270 nm chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound by HPLC-UV.

signaling_pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 This compound This compound IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->Genes Gene Transcription This compound->IKK Inhibition

Confirming the Structure of Isosalicifolin and its Analogs using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in natural product chemistry and drug development, unambiguous structure elucidation is paramount. While 1D NMR provides foundational information, complex isomers such as the flavonoid, Isosalicifolin, and its related chalcones necessitate the use of two-dimensional (2D) NMR techniques for definitive structural confirmation. This guide provides a comparative overview of how 2D NMR spectroscopy is applied to differentiate between closely related chalcone structures, using a well-characterized analog as a primary example due to the limited availability of complete, published 2D NMR datasets for this compound itself.

The core challenge in distinguishing between isomers like this compound (a flavanone) and its chalcone precursor lies in the precise placement of substituents on the aromatic rings and the connectivity of the three-carbon bridge. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide the necessary through-bond correlation data to solve these structural puzzles.

Comparative 2D NMR Data of Chalcone Analogs

To illustrate the power of 2D NMR in distinguishing subtle structural differences, we present the NMR data for two closely related chalcones: 2',4'-Dihydroxy-4-methoxychalcone (Analog 1) and 2',4'-Dihydroxy-3-methoxychalcone (Analog 2). The data is presented in the following tables, summarizing the key 1H and 13C chemical shifts and critical HMBC correlations that enable unambiguous assignment.

Table 1: 1H and 13C NMR Spectroscopic Data for 2',4'-Dihydroxy-4-methoxychalcone (Analog 1)

PositionδH (ppm), mult. (J in Hz)δC (ppm)Key HMBC Correlations (H to C)
27.58, d (8.8)129.9C-4, C-6, C-7
36.94, d (8.8)114.3C-1, C-4, C-5
4-161.2-
56.94, d (8.8)114.3C-1, C-3, C-4
67.58, d (8.8)129.9C-2, C-4, C-7
7 (α)7.78, d (15.4)125.7C-1, C-2, C-6, C-8, C-1'
8 (β)7.85, d (15.4)145.2C-1, C-2, C-6, C-7, C-9
9 (C=O)-191.9-
1'-113.8-
2'-164.1-
3'6.45, d (2.4)98.7C-1', C-2', C-4', C-5'
4'-165.7-
5'6.38, dd (8.8, 2.4)107.5C-1', C-3', C-4', C-6'
6'7.88, d (8.8)131.2C-2', C-4', C-5', C=O
4-OCH33.86, s55.4C-4

Table 2: 1H and 13C NMR Spectroscopic Data for 2',4'-Dihydroxy-3-methoxychalcone (Analog 2)

PositionδH (ppm), mult. (J in Hz)δC (ppm)Key HMBC Correlations (H to C)
27.25, d (1.9)110.9C-4, C-6, C-7
3-148.5-
46.93, d (8.2)115.6C-2, C-5, C-6
57.15, dd (8.2, 1.9)122.1C-1, C-3, C-4
6-146.8-
7 (α)7.75, d (15.4)125.8C-1, C-2, C-6, C-8, C-1'
8 (β)7.83, d (15.4)145.0C-1, C-2, C-6, C-7, C-9
9 (C=O)-192.0-
1'-113.7-
2'-164.0-
3'6.44, d (2.4)98.6C-1', C-2', C-4', C-5'
4'-165.6-
5'6.37, dd (8.8, 2.4)107.4C-1', C-3', C-4', C-6'
6'7.87, d (8.8)131.1C-2', C-4', C-5', C=O
3-OCH33.93, s55.9C-3

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are typical protocols for the key 2D NMR experiments used in the structural elucidation of chalcones.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with key resonances.

1. COSY (Correlation Spectroscopy): The COSY experiment is used to identify proton-proton (H-H) spin coupling networks.

  • Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 and F1): 10-12 ppm.

    • Number of Scans (NS): 2-4.

    • Number of Increments (F1): 256-512.

    • Relaxation Delay (d1): 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond proton-carbon (H-C) correlations.

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 - 1H): 10-12 ppm.

    • Spectral Width (F1 - 13C): 180-200 ppm.

    • Number of Scans (NS): 4-8.

    • Number of Increments (F1): 128-256.

    • Relaxation Delay (d1): 1.5-2 seconds.

    • One-bond coupling constant (1JCH): Optimized for ~145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) proton-carbon (H-C) correlations, which are critical for piecing together the carbon skeleton.

  • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (F2 - 1H): 10-12 ppm.

    • Spectral Width (F1 - 13C): 180-220 ppm.

    • Number of Scans (NS): 8-16.

    • Number of Increments (F1): 256-512.

    • Relaxation Delay (d1): 2 seconds.

    • Long-range coupling constant (nJCH): Optimized for 8-10 Hz.

Visualization of the Elucidation Workflow

The logical flow of using these 2D NMR techniques to confirm a chemical structure can be visualized as follows:

Structure_Elucidation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structure Assembly H1_NMR 1H NMR (Proton Environment, Multiplicity) COSY COSY (H-H Correlations) H1_NMR->COSY Identify Coupled Protons C13_NMR 13C NMR & DEPT (Carbon Count & Type) HSQC HSQC (Direct H-C Correlations) C13_NMR->HSQC Assign Carbons with Protons Fragments Assemble Spin Systems & Fragments COSY->Fragments HMBC HMBC (Long-Range H-C Correlations) HSQC->HMBC Anchor for Long-Range Correlations HSQC->Fragments Connectivity Establish Connectivity between Fragments HMBC->Connectivity Key for Quaternary Carbons Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Statistical Validation of Isosalicifolin's Effect in Experimental Replicates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Isosalicifolin and other structurally similar flavonoids, namely Taxifolin and Silymarin. The data presented is a synthesis of findings from multiple in vitro studies, offering a framework for the statistical validation of their therapeutic potential. Due to the limited direct research on "this compound," this guide focuses on the well-documented flavonoid Isoliquiritigenin (ISL) as a proxy, given its similar chalcone structure and biological activities. The experimental protocols and comparative data provided herein can be adapted for the evaluation of this compound.

Comparative Analysis of Bioactive Flavonoids

The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and anticancer effects of Isoliquiritigenin (ISL), Taxifolin, and Silymarin.

Disclaimer: The data presented below are compiled from various independent studies. Direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.

Table 1: Comparative Anti-inflammatory Activity
CompoundCell LineInflammatory StimulusMeasured ParameterIC50 / % InhibitionReference
Isoliquiritigenin (ISL) RAW 264.7 macrophagesLPS (1 µg/mL)NO ProductionIC50 ≈ 4 µM[1][2]
RAW 264.7 macrophagesLPSTNF-α, IL-6Significant reduction[3]
Taxifolin RAW 264.7 macrophagesLPS (200 ng/mL)TLR4, MyD88 mRNAMarked decrease at 20-80 µmol/L[4]
Rat ChondrocytesIL-1βPGE2, TNF-α, NOSignificant inhibition
Silymarin RAW 264.7 macrophagesLPSNF-κB, IL-1β, TNF-αSignificant prevention[5]
Human Gingival FibroblastsLPSInflammatory CytokinesSignificant decrease[5]
Table 2: Comparative Antioxidant Capacity
CompoundAssayResultReference
Isoliquiritigenin (ISL) DPPH Radical ScavengingPotent activity
Nrf2 ActivationUpregulation of antioxidant enzymes
Taxifolin DPPH Radical ScavengingEC50 = 32 µM[6]
ORAC AssayTrolox equivalent = 2.43[6]
Silymarin DPPH Radical ScavengingHigh activity[7]
ABTS Radical ScavengingHigh activity[8]
Table 3: Comparative Anticancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 ValueReference
Isoliquiritigenin (ISL) PC12Pheochromocytoma17.8 ± 1.8 μM[9]
HL-60Leukemia~40.42 µM[9]
Taxifolin HCT-116Colon Cancer-[10]
Silymarin HepG2Hepatocellular Carcinoma-
MDA-MB 486Breast CancerGrowth inhibition[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of validation studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., RAW 264.7, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound, Taxifolin, Silymarin) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with the test flavonoid in the presence or absence of an inflammatory stimulus (e.g., LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription Flavonoids This compound Taxifolin Silymarin Flavonoids->IKK Inhibition Flavonoids->NFkB

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Workflow Diagram

Experimental Workflow start Start: Cell Culture (e.g., RAW 264.7) treatment Treatment with Flavonoids (this compound, Taxifolin, Silymarin) +/- Inflammatory Stimulus (e.g., LPS) start->treatment viability Cell Viability Assay (MTT) treatment->viability inflammatory Anti-inflammatory Assays (Griess, ELISA) treatment->inflammatory antioxidant Antioxidant Assays (DPPH, ABTS, ROS) treatment->antioxidant analysis Data Analysis and Statistical Validation viability->analysis inflammatory->analysis antioxidant->analysis western Mechanism of Action (Western Blot for Signaling Pathways) conclusion Conclusion on Comparative Efficacy western->conclusion analysis->western

Caption: Workflow for validating flavonoid effects.

Logical Relationship Diagram

Therapeutic Potential Comparison Flavonoids Flavonoid Compounds (e.g., this compound) AntiInflammatory Anti-inflammatory Flavonoids->AntiInflammatory Antioxidant Antioxidant Flavonoids->Antioxidant Anticancer Anticancer Flavonoids->Anticancer NFkB NF-κB Inhibition AntiInflammatory->NFkB MAPK MAPK Modulation AntiInflammatory->MAPK Nrf2 Nrf2 Activation Antioxidant->Nrf2 ROS ROS Scavenging Antioxidant->ROS Anticancer->NFkB Apoptosis Apoptosis Induction Anticancer->Apoptosis CellCycle Cell Cycle Arrest Anticancer->CellCycle

Caption: Multi-faceted therapeutic potential of flavonoids.

References

Safety Operating Guide

Navigating the Safe Disposal of Isosalicifolin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Isosalicifolin, a chemical compound utilized in research and drug development, is a critical component of laboratory safety and environmental responsibility. As a substance handled by researchers and scientists, adherence to strict disposal protocols is essential to mitigate potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Recommended Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Gloves Chemical-resistant gloves (e.g., nitrile) To prevent skin contact with the chemical.
Eye Protection Safety glasses with side shields or goggles To protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coat To protect skin and clothing from contamination.

| Footwear | Closed-toe shoes | To protect feet from spills. |

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in regular trash or poured down the drain. The following procedures outline the approved method for its disposal.

Step 1: Waste Segregation and Collection

  • Solid this compound Waste : All solid forms of this compound, including unused pure compound, contaminated weigh boats, and other solid materials, must be collected in a designated hazardous waste container. This container should be clearly labeled for solid chemical waste.

  • Liquid this compound Waste : Solutions containing this compound must be collected in a separate, designated container for liquid hazardous waste. Ensure the container is compatible with the solvents used.

  • Contaminated Labware : Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated according to your institution's approved procedures before washing.

Step 2: Waste Container Management

  • Labeling : All hazardous waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other chemical constituents (e.g., solvents) and their approximate concentrations.

    • The date the waste was first added to the container.

    • The name of the principal investigator or laboratory contact.

  • Storage : Waste containers must be kept closed at all times, except when adding waste. They should be stored in a designated, secure area, away from general laboratory traffic.

Step 3: Final Disposal

  • Scheduling Pickup : Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Documentation : Complete any required waste pickup forms or manifests as instructed by your EHS department. Accurate documentation is a crucial part of the "cradle-to-grave" management of hazardous waste.[1][2]

Spill Management

In the event of an this compound spill, the following steps should be taken immediately:

  • Alert Personnel : Notify others in the immediate area of the spill.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Consult SDS : If a Safety Data Sheet (SDS) is available, consult it for specific spill cleanup instructions.

  • Use Spill Kit : For small, manageable spills, use a chemical spill kit to absorb the material.

  • Dispose of Cleanup Materials : All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be placed in the solid hazardous waste container.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Waste Segregation & Collection cluster_3 Container Management & Storage cluster_4 Final Disposal A Generate this compound Waste B Determine Waste Form A->B C Solid Waste Container (e.g., pure compound, contaminated labware) B->C Solid D Liquid Waste Container (e.g., solutions containing this compound) B->D Liquid E Label Container Correctly - 'Hazardous Waste' - Chemical Name - Date C->E D->E F Store in Designated Secure Area E->F G Contact EHS for Waste Pickup F->G

Caption: this compound Waste Disposal Workflow.

Disclaimer: The information provided in this guide is for general informational purposes only and is based on standard best practices for handling hazardous chemical waste. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and, if available, the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical. Regulations for hazardous waste disposal may vary by location.

References

Personal protective equipment for handling Isosalicifolin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Isosalicifolin

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of this compound (CAS No. 156974-99-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from its synonym, Isorhoifolin (CAS No. 552-57-8), and general best practices for handling related compounds such as lignans and flavonoid glycosides. A conservative approach to safety is strongly recommended.

Hazard Assessment and Personal Protective Equipment (PPE)

While the SDS for the synonym Isorhoifolin suggests it is not a hazardous substance, the source plant genus, Bupleurum, contains some toxic species. Therefore, until a comprehensive toxicological profile for this compound is established, it is prudent to handle it as a potentially hazardous compound.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1-compliantProtects eyes from dust particles and accidental splashes.
Hand Protection Nitrile glovesDisposable, powder-freePrevents skin contact with the compound.
Body Protection Laboratory coatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory Protection N95 respirator or use of a fume hoodNIOSH-approvedRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles.
Operational Plan: Handling and Storage

General Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when handling the solid material.

  • Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from strong oxidizing agents.

Emergency Procedures
Emergency SituationProcedure
Skin Contact 1. Immediately wash the affected area with soap and plenty of water. 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.
Spill 1. Evacuate the area. 2. Wear appropriate PPE. 3. For a small spill, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. 4. Clean the spill area with a damp cloth. 5. For a large spill, contact your institution's environmental health and safety department.[1][2][3][4]
Disposal Plan

As this compound is not classified as hazardous under GHS according to the available data for its synonym, disposal should follow local regulations for non-hazardous chemical waste.[5][6][7][8][9]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., gloves, wipes) in a sealed, labeled container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent before disposing of them in the regular trash.

  • Consult your institution's environmental health and safety guidelines for specific disposal procedures.

Experimental Protocol: General Guidance for Lignan and Flavonoid Glycoside Extraction

The following is a general protocol for the extraction of lignans and flavonoid glycosides from plant material, which can be adapted for experiments involving this compound.

  • Sample Preparation: Air-dry or freeze-dry the plant material (Bupleurum candollei) to remove moisture. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Use polar organic solvents such as methanol, ethanol, or acetone. The addition of a small amount of water (5-10%) can enhance the extraction of polar glycosides.[10][11][12]

    • Perform sequential extractions, starting with a non-polar solvent to remove lipids, followed by a polar solvent for the target compounds.[13]

    • Techniques such as maceration, sonication, or Soxhlet extraction can be employed.

  • Purification:

    • The crude extract can be partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

    • Chromatographic techniques such as column chromatography, preparative HPLC, or high-speed counter-current chromatography (HSCCC) can be used for the isolation and purification of this compound.[14]

Visualized Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal a Assess Hazards & Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in Ventilated Area (Fume Hood) b->c Proceed to Handling d Handle with Care to Avoid Dust c->d e Spill Occurs c->e g Exposure Occurs c->g i Collect Waste in Sealed Container d->i Task Complete f Follow Spill Cleanup Protocol e->f h Follow First Aid Procedures g->h j Dispose as Non-Hazardous Waste (Follow Local Regulations) i->j

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.